5-Cyano-3-fluoropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyano-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFTCXJXGULGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200498-46-9 | |
| Record name | 5-CYANO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Cyano-3-fluoropicolinic Acid: Properties, Reactivity, and Applications
Introduction
5-Cyano-3-fluoropicolinic acid is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of strong electron-withdrawing groups profoundly influences the compound's reactivity, acidity, and intermolecular interactions, making it a subject of significant interest for researchers developing novel therapeutics.[3][4]
This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in the laboratory and in the design of new chemical entities.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, values can be reasonably estimated based on structurally similar compounds, such as 5-bromo-3-fluoropicolinic acid (Melting Point: 175-180 °C).[5]
| Property | Value | Source(s) |
| IUPAC Name | 5-Cyano-3-fluoropyridine-2-carboxylic acid | - |
| CAS Number | 1200498-46-9 | [2][6][7] |
| Molecular Formula | C₇H₃FN₂O₂ | [6] |
| Molecular Weight | 166.11 g/mol | [6] |
| Appearance | White to off-white solid (Predicted) | [8] |
| Purity | ≥95% (Typical) | [7] |
| Storage | Sealed in a dry place at room temperature | [6] |
Chemical Reactivity and Electronic Profile
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents and the inherent electronic properties of the pyridine ring.
Electronic Effects
The pyridine nitrogen, the 3-fluoro substituent, and the 5-cyano group all act as strong electron-withdrawing groups through both inductive and resonance effects. This synergistic effect significantly reduces the electron density of the aromatic ring system.
-
Inductive Effect (-I): The high electronegativity of the nitrogen, fluorine, and cyano group nitrogen pulls electron density away from the ring carbons through the sigma bonds.
-
Resonance Effect (-M): The pyridine nitrogen and the cyano group can delocalize the ring's pi-electrons, creating resonance structures with positive charges on the ring carbons.
This electron-deficient character makes the pyridine ring highly susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution.
Caption: Inductive effects influencing reactivity.
Acidity
The presence of multiple electron-withdrawing groups significantly stabilizes the conjugate base (picolinate anion) formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate, these groups delocalize the negative charge, making the parent acid more acidic (i.e., having a lower pKa) than unsubstituted picolinic acid (pKa ≈ 5.4).[3][9] This enhanced acidity is a crucial consideration in reaction setup, particularly in base-mediated transformations.
Reactivity of Functional Groups
-
Carboxylic Acid: Undergoes standard transformations such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents like HATU or EDC), and conversion to an acyl chloride (using thionyl chloride or oxalyl chloride).
-
Cyano Group: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or to an amide under milder, controlled conditions. It can also be reduced to an amine.
-
Pyridine Ring: While generally unreactive to electrophiles, the electron-poor ring is primed for nucleophilic aromatic substitution (SₙAr) reactions if a suitable leaving group is present at an activated position.
Spectroscopic and Analytical Characterization
Definitive characterization of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[5]
-
¹H NMR: The spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the downfield region (typically δ 8.0-9.0 ppm). The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm), and may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxylic acid carbonyl carbon (δ ~160-170 ppm), the nitrile carbon (δ ~115-120 ppm), and five aromatic carbons, with their chemical shifts influenced by the attached functional groups. Carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), the C≡N stretch of the nitrile (~2220-2240 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode at m/z 165.1 or an [M+H]⁺ ion in positive mode at m/z 167.1.
Standard Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it does not exchange with the acidic proton.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Ensure complete dissolution, vortexing gently if necessary. Acquire spectra (¹H, ¹³C, ¹⁹F) using appropriate parameters on a high-field NMR spectrometer.[10][11]
Synthesis Methodology
This compound is typically synthesized from a more readily available precursor. A common and reliable method is the acid-catalyzed hydrolysis of the corresponding nitrile, 5-cyano-3-fluoro-2-pyridinecarbonitrile. This approach is well-documented for structurally related compounds.[5]
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from the established synthesis of 5-bromo-3-fluoropicolinic acid.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-cyano-3-fluoro-2-pyridinecarbonitrile (1.0 eq).
-
Acid Addition: Carefully add concentrated hydrochloric acid (~10 volumes, e.g., 10 mL for 1 g of starting material).
-
Heating: Heat the reaction mixture to reflux (approximately 110-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. Based on data for analogous compounds like 3-cyano-5-fluoropyridine, this compound should be handled as a potentially hazardous substance.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.
-
First Aid (Ingestion): If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Applications in Research and Development
This compound is primarily used as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1]
-
Scaffold for Drug Discovery: The trifunctional nature of the molecule allows for sequential and site-selective modifications, enabling the construction of diverse chemical libraries for high-throughput screening.
-
Bioisostere Replacement: The carboxylic acid can act as a bioisostere for other functional groups, while the cyano group can serve as a precursor to tetrazoles or other heterocycles.
-
Modulation of Physicochemical Properties: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity of a final drug candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]
- 6. 1200498-46-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1200498-46-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 5-Bromo-3-fluoropicolinic acid AldrichCPR 669066-91-5 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-CYANO-5-FLUOROPYRIDINE price,buy 3-CYANO-5-FLUOROPYRIDINE - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 5-Cyano-3-fluoropicolinic Acid: A Technical Guide
Introduction
5-Cyano-3-fluoropicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing cyano and fluoro groups on the picolinic acid scaffold, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through a comprehensive analysis of its spectroscopic data.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations for the spectroscopic characterization of this and similar molecules.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on established theoretical models and spectral data of analogous compounds, in the absence of publicly available experimental spectra for this compound.
Molecular Structure and Analytical Workflow
The structural confirmation of this compound is a systematic process. The initial step involves proposing a structure based on the synthetic route. This proposed structure is then rigorously tested against the data obtained from various spectroscopic techniques.
Caption: A typical workflow for the structural elucidation of a synthesized molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
A. Theoretical Principles
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ), which is measured in parts per million (ppm). Furthermore, interactions between neighboring nuclear spins lead to signal splitting (spin-spin coupling), providing valuable information about molecular connectivity.
B. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
C. Predicted NMR Data and Interpretation
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | broad singlet | 1H | -COOH |
| ~8.9 | doublet | 1H | H-6 |
| ~8.5 | doublet | 1H | H-4 |
Interpretation of ¹H NMR Spectrum:
-
The highly deshielded broad singlet around 14.0 ppm is characteristic of a carboxylic acid proton.
-
The aromatic region is expected to show two distinct signals corresponding to the two protons on the pyridine ring.
-
The proton at the C-6 position (H-6) is expected to appear as a doublet due to coupling with the fluorine atom at C-3.
-
The proton at the C-4 position (H-4) will also appear as a doublet, coupled to the fluorine atom. The electron-withdrawing nature of the adjacent cyano group will likely shift this proton further downfield compared to H-6.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Carboxylic Acid) |
| ~158 (d) | C-3 (C-F) |
| ~152 (d) | C-6 |
| ~140 (d) | C-2 |
| ~125 (d) | C-4 |
| ~116 | C≡N (Cyano) |
| ~115 (d) | C-5 |
Interpretation of ¹³C NMR Spectrum:
-
The spectrum will be characterized by six distinct carbon signals.
-
The carboxylic acid carbonyl carbon will appear at the most downfield position (~164 ppm).
-
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant, appearing as a doublet.
-
The other carbons on the pyridine ring will also show smaller C-F couplings.
-
The cyano carbon is expected around 116 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
A. Theoretical Principles
When a molecule is irradiated with infrared light, it will absorb energy and transition to a higher vibrational state if the frequency of the radiation matches the frequency of a specific molecular vibration (e.g., stretching, bending). The resulting plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) is the IR spectrum.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
C. Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2230 | C≡N stretch | Cyano |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C and C=N stretches | Aromatic Ring |
| ~1250 | C-F stretch | Aryl-Fluoride |
Interpretation of IR Spectrum:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretching vibration of the cyano group.
-
A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.
-
The C-F stretching vibration is expected to appear in the fingerprint region, around 1250 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
A. Theoretical Principles
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion. For small organic molecules, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to minimize fragmentation and clearly observe the molecular ion.
B. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
C. Predicted MS Data and Interpretation
Molecular Formula: C₇H₃FN₂O₂ Exact Mass: 166.0182
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Mode | Predicted m/z | Ion |
| Positive | 167.0261 | [M+H]⁺ |
| Negative | 165.0103 | [M-H]⁻ |
Interpretation of MS Data:
-
In positive ion mode (ESI+), the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 167.0261.
-
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at an m/z of approximately 165.0103 would be the prominent ion.
-
High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of the molecule by providing a highly accurate mass measurement.
Fragmentation Pathway:
Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural information. A likely fragmentation pathway for the [M+H]⁺ ion would involve the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.
Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode.
Conclusion
The multifaceted spectroscopic analysis detailed in this guide provides a robust framework for the comprehensive structural characterization of this compound. The convergence of data from NMR, IR, and MS techniques offers a self-validating system that confirms the molecular structure with a high degree of confidence. The principles and protocols outlined herein are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.
Solubility and stability of 5-Cyano-3-fluoropicolinic acid in common lab solvents.
An In-Depth Technical Guide to the Solubility and Stability of 5-Cyano-3-fluoropicolinic Acid
Abstract
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups on the pyridine ring, make it a valuable scaffold for creating novel therapeutic agents. However, to effectively utilize this compound in synthesis, formulation, and biological screening, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive analysis of the solubility and stability of this compound in a range of common laboratory solvents. It offers both theoretical insights based on its chemical structure and detailed experimental protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists working with this and structurally related compounds.
Introduction: The Chemical Context of this compound
This compound belongs to the class of substituted picolinic acids. The molecule's core is a pyridine ring, which imparts a degree of aromatic stability. The carboxylic acid group at the 2-position is the primary determinant of its acidic nature and a key site for hydrogen bonding. The substituents at the 3- and 5-positions, a fluorine atom and a cyano (-C≡N) group, respectively, are strongly electron-withdrawing. This electronic arrangement significantly influences the molecule's reactivity, pKa, and intermolecular interactions, which in turn govern its solubility and stability. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, often enhancing metabolic stability and acting as a key interaction point with biological targets.[1][2]
Understanding the solubility of this compound is critical for a variety of applications, from selecting appropriate solvents for organic reactions and purification to preparing stock solutions for high-throughput screening and developing formulations for preclinical studies. Similarly, its stability profile dictates appropriate storage conditions, handling procedures, and its shelf-life in various solvent systems and formulations.
Solubility Profile: A Mixed Polarity Character
The solubility of a compound is a function of its ability to form favorable interactions with solvent molecules, overcoming the intermolecular forces within its own crystal lattice. This compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
-
Polar Features : The carboxylic acid group is capable of strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen).[3][4][5] The nitrogen atom in the pyridine ring and the nitrogen of the cyano group can also act as hydrogen bond acceptors.
-
Non-Polar Features : The pyridine ring itself provides a degree of hydrophobicity.
This duality suggests that the compound will be most soluble in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule effectively. Solubility in polar protic solvents will be influenced by the competition for hydrogen bonding between the solvent and the solute molecules. In non-polar solvents, solubility is expected to be limited.
Experimental Determination of Solubility
To quantify the solubility of this compound, a standardized shake-flask method at ambient temperature (20-25°C) is recommended. The following table presents illustrative data for a range of common laboratory solvents, categorized by their polarity.
| Solvent | Solvent Class | Illustrative Solubility (mg/mL) | Observations and Rationale |
| Water (pH 7) | Polar Protic | ~5-10 | Moderate solubility is expected due to the polar carboxylic acid group. However, the overall aromatic structure limits high aqueous solubility. Solubility will be highly pH-dependent. |
| Methanol | Polar Protic | > 50 | High solubility is anticipated. Methanol can effectively hydrogen bond with the carboxylic acid and solvate the molecule. |
| Ethanol | Polar Protic | > 50 | Similar to methanol, high solubility is expected. |
| Isopropanol | Polar Protic | ~20-30 | Solubility may be slightly lower than in methanol or ethanol due to the increased non-polar character of the solvent. |
| Acetonitrile | Polar Aprotic | ~30-40 | Good solubility is expected. Acetonitrile can solvate the polar groups without competing for hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solubility is predicted. DMSO is a powerful solvent for a wide range of organic compounds, including carboxylic acids. |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO, DMF is expected to be an excellent solvent for this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | ~40-50 | Good solubility is expected due to THF's ability to solvate the molecule. |
| Ethyl Acetate | Intermediate Polarity | ~15-25 | Moderate solubility is anticipated. |
| Dichloromethane (DCM) | Non-Polar | < 5 | Limited solubility is expected due to the high polarity of the carboxylic acid group. |
| Toluene | Non-Polar | < 1 | Very low solubility is predicted. |
| Hexanes | Non-Polar | < 0.1 | Essentially insoluble. |
Note: The data in this table is illustrative and should be confirmed experimentally.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the vials to pellet the undissolved solid.
-
Sampling : Carefully remove an aliquot of the supernatant.
-
Quantification : Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.
Caption: Workflow for Solubility Determination.
Stability Profile and Forced Degradation Studies
Assessing the chemical stability of this compound is crucial for defining its shelf-life and identifying potential degradation products. Forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during routine handling and storage, are essential for this purpose.[6][7][8] These studies help to establish degradation pathways and develop stability-indicating analytical methods.[9]
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis of the Nitrile Group : The cyano group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid, yielding 3-fluoro-pyridine-2,5-dicarboxylic acid.
-
Basic Hydrolysis : In the presence of a strong base, the nitrile can be hydrolyzed to a primary amide (5-carbamoyl-3-fluoropicolinic acid) and subsequently to the dicarboxylic acid.
-
-
Decarboxylation : Picolinic acids can undergo decarboxylation under thermal stress, although this often requires high temperatures. This would lead to the formation of 5-cyano-3-fluoropyridine.
-
Photodegradation : Aromatic systems can be susceptible to degradation upon exposure to UV light. The specific degradation products would need to be identified experimentally.
-
Oxidative Degradation : While the pyridine ring is relatively electron-deficient and thus less prone to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
-
Acidic Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24-48 hours).
-
Basic Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.
-
Oxidative Degradation : Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for several days. Also, heat a solution of the compound in a suitable solvent.
-
Photostability : Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method, typically involving a photodiode array (PDA) detector to assess peak purity.
Caption: Forced Degradation Experimental Workflow.
Summary and Recommendations
This compound is a polar molecule with a versatile solubility profile. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be moderate and pH-dependent. The compound's stability is largely governed by the reactivity of the nitrile and carboxylic acid functional groups. The primary degradation pathway is likely to be hydrolysis of the nitrile group under acidic or basic conditions.
Recommendations for Handling and Storage:
-
Stock Solutions : For biological screening, DMSO is the recommended solvent for preparing high-concentration stock solutions. For applications requiring less polar solvents, acetonitrile or THF are good alternatives.
-
Storage : Store the solid compound in a cool, dark, and dry place to minimize thermal and photolytic degradation. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.
-
Formulation : The pH-dependent solubility should be a key consideration in the development of aqueous formulations. Buffering may be necessary to maintain the compound in solution and enhance stability.
This guide provides a foundational understanding of the solubility and stability of this compound. The experimental protocols outlined herein offer a systematic approach to generating the empirical data required for its effective use in research and development.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Unlocking the Potential of 5-Cyano-3-fluoropicolinic Acid and Its Derivatives in Research and Development
Abstract
5-Cyano-3-fluoropicolinic acid is a pyridine-based scaffold poised for significant exploration across multiple scientific disciplines. The strategic placement of a carboxylic acid, a cyano group, and a fluorine atom on the pyridine ring presents a unique combination of functionalities that can be exploited for the development of novel therapeutics, advanced agrochemicals, and functional materials. This guide provides a comprehensive overview of promising research avenues, detailing the scientific rationale, experimental design, and step-by-step protocols for the synthesis and evaluation of its derivatives. We aim to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge and practical insights necessary to innovate with this versatile molecule.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its utility as a ligand in catalysis.[1] The value of a pyridine scaffold is significantly enhanced through strategic functionalization. In this compound, we encounter a molecule bestowed with three key functional groups that offer orthogonal chemical reactivity and profound modulatory effects on physicochemical properties.
-
The Picolinic Acid Moiety: The carboxylic acid at the 2-position is a versatile handle for forming amides, esters, and other derivatives. It also serves as a crucial coordination site for metal ions, a property extensively utilized in catalysis and the formation of Metal-Organic Frameworks (MOFs).[2]
-
The Cyano Group: This electron-withdrawing group can significantly influence the electronic properties of the pyridine ring. It can participate in various chemical transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions. In bioactive molecules, the cyano group can act as a hydrogen bond acceptor and has been explored for its bioisosteric relationship with fluorine and other functional groups.[3][4]
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[5] Its high electronegativity can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing pharmacokinetic and pharmacodynamic properties.[6]
This unique combination of functionalities suggests three primary and compelling areas of research for this compound and its derivatives: Medicinal Chemistry, Agrochemicals, and Materials Science.
Research Area 1: Medicinal Chemistry - A Scaffold for Novel Kinase Inhibitors
The pyridine core is a privileged scaffold in the design of kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] Furthermore, related structures such as 2-cyano-3-fluoropyridine are known intermediates in the synthesis of multi-kinase inhibitors like sorafenib and tofacitinib, highlighting the potential of this substitution pattern.[7]
Scientific Rationale
The this compound scaffold can be derivatized, primarily at the carboxylic acid position, to generate a library of amides and esters. These derivatives can be designed to occupy the ATP-binding pocket of various kinases, with the pyridine nitrogen interacting with the hinge region, and the amide/ester substituent exploring different pockets of the active site. The cyano and fluoro groups can contribute to binding affinity and modulate pharmacokinetic properties.
Proposed Research Workflow
Caption: Workflow for the development of kinase inhibitors.
Experimental Protocols
Protocol 2.1: Synthesis of 5-Cyano-3-fluoropicolinamide Derivatives
This protocol details a standard procedure for the amide coupling of this compound with a diverse range of primary and secondary amines using HATU as a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2.2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target protein kinase.[8]
Materials:
-
Synthesized 5-Cyano-3-fluoropicolinamide/ester derivatives
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate dissolved in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
| Target Kinase Class | Rationale for Targeting | Example Kinases |
| Tyrosine Kinases | Implicated in various cancers and inflammatory diseases. | EGFR, VEGFR, JAK family |
| Serine/Threonine Kinases | Involved in cell cycle regulation, signaling pathways. | CDK family, PIM-1, VRK1/2[1] |
Research Area 2: Agrochemicals - Designing Next-Generation Auxin Herbicides
Picolinic acids are a well-established class of synthetic auxin herbicides.[9] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[10] The unique substitution pattern of this compound offers an opportunity to develop novel herbicides with potentially improved efficacy, selectivity, and environmental profiles.
Scientific Rationale
The herbicidal activity of auxin mimics is dependent on their ability to bind to the TIR1/AFB family of auxin co-receptors.[11] The carboxylic acid is essential for this interaction. The cyano and fluoro substituents on the pyridine ring can modulate the lipophilicity and electronic properties of the molecule, which can influence its uptake, translocation within the plant, and binding affinity to the receptor.[12] Derivatization of the carboxylic acid to esters can create pro-herbicides that are converted to the active acid form within the plant.
Proposed Research Workflow
Caption: Workflow for the development of novel herbicides.
Experimental Protocols
Protocol 3.1: Arabidopsis thaliana Root Growth Inhibition Assay
This is a primary high-throughput screen to evaluate the auxin-like activity of the synthesized compounds.[9]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar
-
Test compounds dissolved in DMSO
-
Sterile petri dishes
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse with sterile water (5x).
-
Prepare MS agar plates containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM). A DMSO-only plate serves as the negative control, and a known auxin herbicide (e.g., picloram) as a positive control.
-
Place 10-15 sterilized seeds on each plate.
-
Seal the plates and place them vertically in a growth chamber.
-
After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition compared to the DMSO control.
-
Determine the IC50 values for each compound.
Protocol 3.2: Whole Plant Post-Emergence Herbicidal Assay
This secondary screen evaluates the herbicidal efficacy of promising compounds on whole plants.[12]
Materials:
-
Test compounds
-
Acetone, Tween-20
-
Broadleaf weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Grass weed species (for selectivity testing, e.g., Setaria faberi)
-
Greenhouse facilities
-
Spray chamber
Procedure:
-
Grow weed species in pots in a greenhouse until they reach the 2-4 leaf stage.
-
Prepare spray solutions of the test compounds at various application rates (e.g., 50, 150, 300 g/ha) in a solution of acetone and water containing 0.1% Tween-20.
-
Apply the solutions to the plants using a calibrated laboratory spray chamber.
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment using a rating scale of 0% (no effect) to 100% (plant death).
Research Area 3: Materials Science - Functional Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[13] Their high porosity, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. The pyridine and carboxylic acid moieties of this compound make it an excellent candidate as a functional ligand for the synthesis of novel MOFs.
Scientific Rationale
The picolinate functionality can coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) to form the nodes of the MOF structure.[14][15] The cyano and fluoro groups, which will be pointing into the pores of the resulting MOF, can introduce specific functionalities. The polar cyano group can enhance the affinity for certain gas molecules like CO₂, while the fluorine atom can increase the hydrophobicity of the pores.
Proposed Research Workflow
Caption: Workflow for the development of novel MOFs.
Experimental Protocols
Protocol 4.1: Solvothermal Synthesis of a Zn-based MOF
This protocol is adapted from the synthesis of MOF-5 and can be used as a starting point for developing a MOF with this compound.[15]
Materials:
-
This compound
-
Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)
-
N,N-dimethylformamide (DMF)
-
Chloroform
-
Scintillation vials (20 mL)
-
Programmable oven
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg) and Zn(NO₃)₂·4H₂O (e.g., 150 mg, ~3 equivalents) in 15 mL of DMF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 105°C over 2 hours and hold at this temperature for 24 hours.
-
Cool the oven to room temperature over 12 hours.
-
Colorless crystals should form. Carefully decant the DMF solution.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) over a period of 24 hours.
-
To activate the MOF, exchange the DMF with a more volatile solvent like chloroform (3 x 10 mL over 24 hours).
-
Decant the chloroform and heat the crystals under vacuum at 120-150°C for 12 hours to remove the solvent from the pores.
Protocol 4.2: Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and determine the phase purity of the synthesized material.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer with CuKα radiation. The resulting diffraction pattern is compared to simulated patterns from single-crystal X-ray diffraction data if available, or used to assess crystallinity.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and confirm the removal of guest solvent molecules.
-
Procedure: A sample of the activated MOF is heated under a nitrogen atmosphere at a constant rate (e.g., 5°C/min) from room temperature to ~600°C. The weight loss as a function of temperature is recorded. A stable plateau up to a certain temperature indicates the thermal stability of the framework.
Gas Sorption Analysis:
-
Purpose: To determine the porosity, surface area (BET), and gas uptake capacity of the MOF.
-
Procedure: A sample of the activated MOF is placed in a gas sorption analyzer. Nitrogen adsorption/desorption isotherms are measured at 77 K to calculate the BET surface area. Carbon dioxide adsorption isotherms are measured at 273 K and 298 K to assess the CO₂ uptake capacity.
Conclusion
This compound represents a molecule of significant untapped potential. Its unique trifunctional nature provides a versatile platform for innovation in medicinal chemistry, agrochemicals, and materials science. The research directions and detailed protocols outlined in this guide offer a solid foundation for scientists and researchers to begin exploring the vast chemical space accessible from this promising scaffold. By systematically synthesizing and evaluating derivatives of this compound, the scientific community is well-positioned to develop novel solutions to pressing challenges in human health, agriculture, and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scialert.net [scialert.net]
The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Cyano-3-fluoropicolinic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Picolinates
In the landscape of modern synthetic chemistry, the incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of innovation, particularly in the realms of pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluorinated molecules highly sought after. Among these, 5-Cyano-3-fluoropicolinic acid stands out as a pivotal structural motif. Its strategic placement of a fluorine atom, a cyano group, and a carboxylic acid on a pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the discovery and the historical evolution of the synthetic routes leading to this important chemical entity, providing field-proven insights for professionals in chemical research and development.
The Genesis of a Molecule: A Historical Perspective
The precise "discovery" of this compound is not marked by a single, seminal publication in the way a natural product might be. Instead, its emergence is intrinsically linked to the broader development of picolinic acid-based herbicides, a field significantly advanced by companies such as Dow AgroSciences (now Corteva Agriscience).[1][2] The picolinic acid scaffold serves as a core component of a class of synthetic auxin herbicides that have been instrumental in agriculture for decades.[2]
The journey towards this compound can be seen as a logical progression in the quest for more potent, selective, and environmentally benign agrochemicals. The introduction of a fluorine atom at the 3-position and a cyano group at the 5-position of the picolinic acid core represents a strategic molecular design aimed at fine-tuning the biological activity and metabolic profile of the resulting compounds. While a definitive "first synthesis" paper is not readily apparent in public literature, the synthetic strategies can be inferred from the extensive patent literature surrounding related fluorinated and cyanated picolinic acid derivatives developed for herbicidal applications.[3][4]
Evolution of Synthetic Strategies: From Foundational Chemistry to Modern Methodologies
The synthesis of a multi-substituted pyridine ring like that in this compound presents a significant synthetic challenge. The regioselective introduction of three different functional groups requires a carefully orchestrated sequence of reactions. The historical development of its synthesis can be understood by examining the evolution of methods for constructing and functionalizing the pyridine core.
A plausible and historically relevant approach to the synthesis of this compound likely involves a multi-step sequence starting from a pre-functionalized pyridine or by constructing the ring from acyclic precursors. Based on analogous syntheses of substituted picolinates, two primary retrosynthetic pathways can be envisioned.
Pathway 1: Functionalization of a Pre-existing Pyridine Ring
This approach leverages a readily available, substituted pyridine as a starting material, followed by a series of functional group interconversions. A likely precursor for this strategy is a di-halogenated picolinic acid derivative, which allows for selective transformations.
Caption: Retrosynthetic analysis starting from a halogenated picolinic acid.
Step-by-Step Protocol (Inferred from Analogous Syntheses):
-
Amidation of 5-Bromo-3-fluoropicolinic Acid: The synthesis would likely commence with the conversion of the carboxylic acid functionality of a precursor like 5-bromo-3-fluoropicolinic acid to a primary amide. This is a standard transformation, often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
-
Dehydration to the Nitrile: The resulting 5-bromo-3-fluoropicolinamide can then be dehydrated to the corresponding nitrile, 5-bromo-3-fluoropicolinonitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
-
Cyanation of the Bromopyridine: The crucial introduction of the cyano group at the 5-position is typically achieved through a transition-metal-catalyzed cyanation reaction. A palladium- or copper-catalyzed reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) is a well-established method for converting aryl bromides to aryl nitriles.[1]
-
Hydrolysis to the Carboxylic Acid: The final step involves the selective hydrolysis of the nitrile at the 2-position back to a carboxylic acid. This can be accomplished under either acidic or basic conditions, with careful control of reaction parameters to avoid hydrolysis of the newly introduced cyano group at the 5-position.
Causality Behind Experimental Choices:
-
Choice of Halogen: Bromine is often chosen as a leaving group in cross-coupling reactions due to its optimal reactivity—it is more reactive than chlorine but more stable and less expensive than iodine.
-
Protection/Deprotection Strategy: The conversion of the carboxylic acid to an amide and then a nitrile serves as a protecting group strategy, preventing unwanted side reactions during the cyanation step. The final hydrolysis step deprotects the carboxylic acid.
-
Catalyst Selection: The choice of a palladium or copper catalyst for the cyanation step is critical for achieving high yields and good functional group tolerance.
Pathway 2: Pyridine Ring Construction
An alternative and often more convergent approach involves the construction of the substituted pyridine ring from acyclic precursors. This strategy allows for the early introduction of the desired substituents. A common method for pyridine synthesis is the Hantzsch pyridine synthesis or related condensation reactions.
Caption: Pyridine ring synthesis from acyclic precursors.
Step-by-Step Protocol (Inferred from General Pyridine Syntheses):
-
Condensation Reaction: This pathway would likely involve the condensation of a fluorinated β-ketoester with an enamine and an ammonia source. The specific precursors would be chosen to already contain the functionalities that will become the cyano and carboxylic acid groups, or precursors that can be easily converted to them.
-
Formation of a Dihydropyridine Intermediate: The initial condensation reaction typically yields a dihydropyridine intermediate.
-
Oxidation to the Pyridine Ring: The dihydropyridine is then oxidized to the aromatic pyridine ring. Common oxidizing agents for this step include nitric acid or other mild oxidants.
-
Functional Group Transformations: Subsequent steps would involve the modification of the substituents on the newly formed pyridine ring to yield the final this compound. This could involve, for example, the conversion of an ester group to a carboxylic acid and the introduction of the cyano group if it was not incorporated in the initial ring-forming reaction.
Causality Behind Experimental Choices:
-
Convergent Synthesis: This approach is often more efficient as it builds the complex core structure in a single key step, potentially reducing the overall number of synthetic steps.
-
Regiocontrol: By carefully selecting the starting materials, the regiochemistry of the substituents on the pyridine ring can be precisely controlled.
-
Milder Conditions: Modern variations of pyridine synthesis often employ milder reaction conditions, making them more suitable for complex and sensitive molecules.
Quantitative Data and Experimental Protocols
While the exact historical data for the first synthesis is not publicly available, the following table summarizes typical reaction conditions and yields for key transformations involved in the synthesis of analogous substituted picolinic acids, as gleaned from the patent literature.[5]
| Reaction Step | Reagents and Conditions | Typical Yield | Reference (Analogous) |
| Amidation | 1. SOCl₂, reflux2. NH₄OH, 0°C to rt | 85-95% | [5] |
| Dehydration | POCl₃, reflux | 70-85% | [5] |
| Cyanation | Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C | 60-80% | [1] |
| Hydrolysis | 1. NaOH, H₂O, reflux2. HCl (aq) | 75-90% | [5] |
Conclusion: A Legacy of Innovation and a Future of Possibilities
The story of this compound is a testament to the power of rational molecular design and the relentless pursuit of improved chemical entities. While its exact origins may be embedded within the proprietary research of the agrochemical industry, the synthetic strategies leading to its creation are a reflection of the broader advancements in synthetic organic chemistry. The ability to strategically introduce fluorine and cyano groups onto a picolinic acid scaffold has undoubtedly paved the way for the development of new generations of herbicides and potentially other bioactive molecules. For researchers and developers, understanding the historical context and the synthetic nuances of this important building block provides a solid foundation for future innovation. The methodologies described herein, inferred from the synthesis of closely related compounds, offer a practical guide for those seeking to harness the synthetic potential of this compound in their own research endeavors.
References
- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BR112013018945A2 - process for the preparation of 4-amino-5-fluoro-3-halo-6- (substituted) picolinates. - Google Patents [patents.google.com]
- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
The Strategic deployment of 5-Cyano-3-fluoropicolinic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Picolinic Acids as Privileged Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this context, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.[1] The strategic incorporation of fluorine can modulate a molecule's pKa, metabolic stability, and binding affinity, making it a powerful tool in the medicinal chemist's arsenal. Among these fluorinated scaffolds, picolinic acid derivatives have emerged as "privileged structures," forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a particularly valuable building block: 5-Cyano-3-fluoropicolinic acid . We will delve into its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development efforts.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. This compound is a white to off-white solid. While detailed experimental data for some properties are not extensively published, predicted values and data from commercial suppliers provide a useful baseline.
| Property | Value | Source |
| CAS Number | 1200498-46-9 | |
| Molecular Formula | C₇H₃FN₂O₂ | [2] |
| Molecular Weight | 166.11 g/mol | [2] |
| Boiling Point (Predicted) | 334.4 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | ChemicalBook |
| Storage | Sealed in dry, room temperature | BLD Pharm |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing cyano and fluoro substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For 5-Bromo-3-fluoropicolinic acid in d6-DMSO, characteristic peaks are observed at δ 13.76 (s, 1H), 8.64 (s, 1H), and 8.33-8.36 (dd, 1H).[3]
-
¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms, with the chemical shifts of the pyridine ring carbons being significantly affected by the substituents.
-
¹⁹F NMR: A distinct singlet or doublet (depending on coupling with adjacent protons) is expected in the fluorine NMR spectrum, providing a clear diagnostic peak for the presence of the fluorine atom. For 5-Bromo-3-fluoropicolinic acid in d6-DMSO, the fluorine signal appears at δ -113.70 (d, 1F).[3]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the cyano group (typically around 2200-2240 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F bond vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence, often starting from a readily available substituted pyridine derivative. While a specific, detailed published synthesis for this exact molecule is not prevalent in the general literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 5-Bromo-3-fluoropicolinic acid. A common strategy involves the hydrolysis of a corresponding nitrile precursor.
Hypothetical Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 5-Bromo-3-fluoropicolinic Acid (as an illustrative example)
This protocol for a closely related analog provides a framework for the synthesis of the title compound. The synthesis of 5-bromo-3-fluoro-2-pyridinecarboxylic acid from 5-bromo-3-fluoro-2-pyridinecarbonitrile has been reported as follows:
-
Reaction Setup: A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
Reaction: The reaction mixture is heated to reflux at 140 °C for 4 hours.[3]
-
Workup: Upon completion, the mixture is cooled to room temperature and then carefully poured into ice water.[3]
-
Isolation: The precipitated solid is collected by vacuum filtration and dried to yield the desired 5-bromo-3-fluoropyridine-2-carboxylic acid.[3]
Core Reactivity and Strategic Applications in Medicinal Chemistry
The trifunctional nature of this compound—possessing a carboxylic acid, a cyano group, and a fluorine atom on a pyridine scaffold—makes it a highly versatile building block for the synthesis of complex drug candidates. Each functional group offers a distinct handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Amide Bond Formation: A Gateway to Diverse Scaffolds
The carboxylic acid moiety is a primary site for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide array of amine-containing fragments, a cornerstone of modern medicinal chemistry for building molecular diversity.
References
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Cyano-3-fluoropicolinic acid
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, novel chemical entities represent uncharted territories of therapeutic potential. 5-Cyano-3-fluoropicolinic acid, a structurally intriguing pyridine derivative, stands as one such candidate. Its unique combination of a cyano group, a fluorine atom, and a carboxylic acid moiety on a picolinic acid scaffold suggests a high potential for diverse biological interactions. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the molecule's acidity, reactivity, and ability to participate in hydrogen bonding and other non-covalent interactions, which are pivotal for target engagement.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It is not a mere collection of protocols but a strategic blueprint for the systematic biological evaluation of this compound. As a Senior Application Scientist, my objective is to provide not only the "how" but also the "why" behind each experimental choice, ensuring a scientifically rigorous and efficient screening cascade. We will embark on a journey from broad, high-throughput primary screens to more focused secondary and mechanistic assays, with the ultimate goal of identifying and characterizing the unique biological activities of this promising compound.
Part 1: Foundational Physicochemical Characterization and Assay Preparation
Before delving into biological assays, a thorough understanding of the compound's physicochemical properties is paramount for ensuring data quality and reproducibility.
1.1. Purity and Structural Verification
The first step is to confirm the identity and purity of the this compound sample. This is non-negotiable for attributing any observed biological activity directly to the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence and connectivity of all atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, ideally aiming for >95%.
1.2. Solubility Determination
A compound's solubility in aqueous and organic solvents is critical for stock solution preparation and ensuring its bioavailability in various assays. A preliminary solubility test should be conducted in commonly used solvents like Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers at different pH values.
1.3. Stock Solution Preparation and Storage
Based on the solubility data, a high-concentration stock solution (e.g., 10-50 mM) is typically prepared in an appropriate solvent, usually DMSO. Aliquots of this stock solution should be stored at -20°C or -80°C to minimize degradation. It's crucial to note the stability of 5-aminolevulinic acid, a related carboxylic acid, which shows pH and temperature-dependent stability.[2] Similar precautions should be taken for this compound solutions, which should be prepared fresh when possible and stored at low temperatures.[2]
Part 2: Primary Screening Cascade: A Multi-pronged Approach
The primary screening phase aims to cast a wide net to identify potential biological activities. We will employ a battery of in vitro assays targeting broad therapeutic areas.
2.1. Antimicrobial Activity Screening
The presence of a nitrogen-containing heterocyclic ring, a common feature in many antimicrobial agents, warrants an initial screen for antibacterial and antifungal properties.
Rationale and Causality
Many clinically used antibiotics contain heterocyclic scaffolds. The unique electronic properties conferred by the cyano and fluoro substituents of this compound could lead to novel interactions with microbial targets.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
-
Preparation of Test Compound: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plate with the microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only). Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀).
2.2. Anticancer Activity Screening
The presence of cyano and quinoline/isoquinoline moieties in some potent anticancer agents suggests that this compound should be evaluated for its cytotoxic effects against cancer cell lines.[6]
Rationale and Causality
Many anticancer drugs function by inducing cytotoxicity in rapidly dividing cancer cells. A primary screen against a panel of cancer cell lines can reveal potential antiproliferative activity. The National Cancer Institute (NCI) employs a panel of 60 human tumor cell lines for this purpose.[6][7]
Experimental Workflow: Anticancer Screening
Caption: Workflow for anticancer activity screening.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
2.3. Enzyme Inhibition Screening
Enzyme inhibition is a common mechanism of action for many drugs.[10][11] Screening this compound against a panel of key enzymes can uncover specific molecular targets.
Rationale and Causality
The structural motifs of this compound could allow it to fit into the active or allosteric sites of various enzymes, thereby modulating their activity. Kinases are a particularly important class of enzymes to screen against, as their inhibitors are often effective anticancer agents.[8][9]
Experimental Workflow: Enzyme Inhibition Screening
Caption: Workflow for enzyme inhibition screening.
Detailed Protocol: A Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Kinase Reaction: In a microtiter plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate at the optimal temperature for the kinase.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates less ADP production and therefore greater kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Part 3: Secondary Assays and Mechanism of Action Studies
If promising activity is identified in the primary screens, the next logical step is to perform secondary assays to confirm the activity and elucidate the mechanism of action.
3.1. For Antimicrobial "Hits"
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic or bactericidal.[4]
-
Time-Kill Kinetic Assay: To assess the rate at which the compound kills the microorganism.[3][12]
-
Mechanism of Action Studies: Investigating effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.
3.2. For Anticancer "Hits"
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To determine if cytotoxicity is mediated by programmed cell death.
-
Cell Cycle Analysis (by flow cytometry): To investigate if the compound causes cell cycle arrest at a specific phase.
-
Tubulin Polymerization Assay: Given that some cyano-substituted compounds interact with tubulin, this assay would be relevant.[6]
3.3. For Enzyme Inhibition "Hits"
-
Mechanism of Inhibition Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the substrate concentration.[13]
-
Selectivity Profiling: Screening the compound against a panel of related enzymes to assess its specificity.
Part 4: Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Summary of Primary Screening Results for this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | TBD |
| Escherichia coli | MIC (µg/mL) | TBD | |
| Candida albicans | MIC (µg/mL) | TBD | |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | TBD |
| HCT116 (Colon Cancer) | IC₅₀ (µM) | TBD | |
| A549 (Lung Cancer) | IC₅₀ (µM) | TBD | |
| Enzyme Inhibition | Kinase Panel (e.g., EGFR, VEGFR) | IC₅₀ (µM) | TBD |
| Other Enzymes (e.g., COX-2) | IC₅₀ (µM) | TBD |
TBD: To Be Determined
Conclusion: A Roadmap to Discovery
This technical guide provides a comprehensive and scientifically grounded framework for the initial biological activity screening of this compound. By systematically progressing from broad primary screens to more focused mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The key to success lies not just in the meticulous execution of these protocols, but also in the thoughtful interpretation of the data, which will guide the subsequent steps in the drug discovery and development pipeline. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a robust and well-designed screening strategy.
References
- 1. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
- 2. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. blog.biobide.com [blog.biobide.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. linnaeusbio.com [linnaeusbio.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 5-Cyano-3-fluoropicolinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The functionalization of this scaffold, as exemplified by 5-Cyano-3-fluoropicolinic acid, offers a rich chemical space for the design of novel therapeutics. The introduction of fluorine can enhance metabolic stability and binding affinity, while the cyano group can act as a key interaction point, for instance, as a hydrogen bond acceptor.[2] This technical guide provides a comprehensive, in-silico workflow for the design and evaluation of this compound derivatives. We will navigate from initial target identification to detailed molecular dynamics simulations and ADMET profiling, with a specific focus on the Janus kinase (JAK) family as a potential target, given the prevalence of pyridine-based scaffolds in JAK inhibitors.[3][4][5]
Introduction: The Rationale for In Silico-Guided Discovery
The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources.
This compound is a compelling starting point for a drug discovery campaign. Picolinic acid, a derivative of pyridine-2-carboxylic acid, and its analogs have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[7][8] The strategic placement of a cyano and a fluoro group on the picolinic acid scaffold can significantly modulate its physicochemical and pharmacological properties.
This guide will provide a detailed, step-by-step methodology for the computational assessment of novel derivatives of this scaffold. We will begin by identifying a putative biological target, followed by the construction and optimization of a virtual library of derivatives. Subsequently, we will employ molecular docking to predict binding modes and affinities, and molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complexes. Finally, we will assess the drug-likeness of our designed compounds through in silico ADMET profiling.
Target Identification: A "Target Fishing" Approach
In the absence of a known biological target for this compound, we will employ a "target fishing" strategy. This in silico approach aims to identify potential protein targets for a given small molecule by screening it against a large database of protein structures or by comparing its properties to ligands with known targets.[9][10]
Given that numerous pyridine-containing scaffolds have been successfully developed as kinase inhibitors, and specifically as inhibitors of the Janus kinase (JAK) family, we will hypothesize that derivatives of this compound may also exhibit affinity for this class of enzymes.[3][11][12] The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in a range of inflammatory diseases and cancers.[5] For the purpose of this guide, we will select Janus Kinase 2 (JAK2) as our primary target for subsequent in silico modeling.
In Silico Experimental Workflow
The following sections detail the step-by-step protocols for the in silico evaluation of this compound derivatives against JAK2.
Ligand Preparation and Optimization
The first step is to generate a virtual library of this compound derivatives and to obtain their optimized 3D conformations.
Protocol 1: Ligand Preparation and DFT Optimization
-
Derivative Design: Design a virtual library of derivatives by adding various substituents to the this compound scaffold. These substituents should be chosen to explore different chemical spaces (e.g., varying in size, polarity, and hydrogen bonding potential).
-
2D to 3D Conversion: Use a molecular editor (e.g., MarvinSketch, ChemDraw) to draw the 2D structures of the derivatives and convert them to 3D structures.
-
Geometry Optimization: Perform geometry optimization of the 3D structures using Density Functional Theory (DFT). This will provide a more accurate representation of the low-energy conformation of the molecules.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: B3LYP functional.[13]
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
-
Environment: Simulate in a solvent continuum (e.g., using the Polarizable Continuum Model - PCM) to better represent the physiological environment.
-
-
Conformational Analysis: For flexible molecules, perform a conformational search to identify the global minimum energy conformation.
Caption: Workflow for Ligand Preparation and Optimization.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[14] This can be used to screen large compound libraries for molecules that are likely to be active.
Protocol 2: Structure-Based Pharmacophore Model Generation
-
Protein Preparation: Obtain the crystal structure of JAK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we will use a hypothetical PDB ID 'XXXX'. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Feature Identification: Analyze the interactions between the co-crystallized ligand and the protein active site to identify key pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15]
-
Model Generation: Use software like LigandScout or MOE to generate a 3D pharmacophore model based on these identified features.
-
Model Validation: Validate the pharmacophore model by screening a database of known JAK2 inhibitors and decoys. A good model should be able to distinguish between active and inactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Synthesis of 5-Cyano-3-fluoropicolinic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Cyano-3-fluoropicolinic acid, a valuable building block in pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid groups offer versatile handles for further chemical modifications. This unique combination of functional groups makes it a sought-after precursor for the development of novel therapeutic agents and crop protection chemicals.
Strategic Overview of the Synthetic Pathway
The most common and efficient synthetic route to this compound involves a two-step process starting from the readily available 5-Bromo-3-fluoropicolinonitrile. This strategy leverages a palladium-catalyzed cyanation reaction followed by a selective hydrolysis of the nitrile group at the 2-position of the pyridine ring.
Caption: Overall synthetic strategy for this compound.
Part 1: Palladium-Catalyzed Cyanation of 5-Bromo-3-fluoropicolinonitrile
The first critical step is the conversion of the bromo substituent to a cyano group. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation, offering high yields and functional group tolerance.[1]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically in the form of Pd(OAc)₂ or a pre-catalyst, is used in conjunction with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Cyanide Source: While traditional methods often employ toxic cyanide salts like KCN or NaCN, modern protocols favor the use of less toxic and easier to handle reagents such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3] This non-toxic cyanide source significantly improves the safety profile of the reaction.
-
Solvent and Base: A polar aprotic solvent like DMF or DMA is typically used to ensure the solubility of the reactants. A base, such as sodium carbonate, is required to facilitate the reaction.
Experimental Protocol: Cyanation
Caption: Experimental workflow for the palladium-catalyzed cyanation.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 5-Bromo-3-fluoropicolinonitrile | 1.0 | >98% | Starting material. |
| Potassium hexacyanoferrate(II) | 0.5 | >98% | Cyanide source. |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 98% | Catalyst. |
| Xantphos | 0.04 | >97% | Ligand. |
| Sodium Carbonate (Na₂CO₃) | 2.0 | >99% | Base. |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Solvent. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-fluoropicolinonitrile (1.0 eq), potassium hexacyanoferrate(II) (0.5 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-2,5-dicyanopyridine.
Part 2: Selective Hydrolysis of 3-Fluoro-2,5-dicyanopyridine
The second step involves the selective hydrolysis of the nitrile group at the 2-position to a carboxylic acid, while leaving the nitrile at the 5-position intact. This selectivity is achievable due to the different electronic environments of the two nitrile groups. The nitrile at the 2-position is more susceptible to hydrolysis due to its proximity to the electron-withdrawing pyridine nitrogen.
Causality Behind Experimental Choices:
-
Reaction Conditions: The hydrolysis can be performed under either acidic or basic conditions.[4][5][6] For selective hydrolysis, carefully controlled conditions are crucial. Mild acidic conditions are often preferred to minimize the risk of hydrolyzing the less reactive nitrile at the 5-position.
-
Acid Catalyst: A mineral acid such as sulfuric acid or hydrochloric acid is typically used to catalyze the hydrolysis.[5] The concentration and temperature are key parameters to control the selectivity.
-
Reaction Time: The reaction time needs to be carefully monitored to ensure the complete conversion of the 2-cyano group while minimizing the hydrolysis of the 5-cyano group.
Experimental Protocol: Selective Hydrolysis
Caption: Experimental workflow for the selective hydrolysis.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 3-Fluoro-2,5-dicyanopyridine | 1.0 | >95% | Starting material from the previous step. |
| Acetic Acid | - | Glacial | Solvent. |
| Water | - | DI | Co-solvent. |
| Sulfuric Acid (H₂SO₄) | catalytic | 98% | Acid catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-2,5-dicyanopyridine (1.0 eq) in a mixture of glacial acetic acid and water.
-
Acid Addition: Cautiously add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Heating: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress closely using High-Performance Liquid Chromatography (HPLC). The goal is to maximize the yield of the desired mono-acid while minimizing the formation of the di-acid byproduct.
-
Work-up: Once the optimal conversion is reached, cool the reaction mixture to room temperature.
-
Precipitation: Carefully pour the reaction mixture into ice-water and adjust the pH to 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Trustworthiness and Self-Validation
The protocols described above are based on well-established principles of organic synthesis. The palladium-catalyzed cyanation is a robust and widely used reaction. The selective hydrolysis relies on the inherent reactivity differences of the nitrile groups on the pyridine ring. To ensure the success of these protocols, it is imperative to:
-
Use high-purity starting materials and reagents.
-
Maintain an inert atmosphere during the cyanation reaction to prevent catalyst deactivation.
-
Carefully monitor the progress of both reactions to determine the optimal reaction time and prevent the formation of byproducts.
-
Thoroughly characterize the intermediate and final products using analytical techniques such as NMR, MS, and HPLC to confirm their identity and purity.
References
Application Notes and Protocols for the Purification of 5-Cyano-3-fluoropicolinic Acid
For: Researchers, scientists, and drug development professionals
Introduction
5-Cyano-3-fluoropicolinic acid is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties imparted by the fluorine and cyano substituents on the pyridine ring.[1][2] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques tailored for this compound, drawing upon fundamental chemical principles and established methodologies for related aromatic carboxylic acids. We will explore purification strategies ranging from classical acid-base extraction and recrystallization to modern chromatographic techniques, complete with detailed, actionable protocols.
Understanding the Molecule: Chemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Chemical Properties of this compound:
| Property | Predicted/Estimated Value | Significance for Purification |
| Molecular Formula | C₇H₃FN₂O₂ | Indicates a relatively small, polar molecule. |
| Molecular Weight | 166.11 g/mol | |
| pKa | ~2.05 | The low pKa indicates a relatively strong carboxylic acid, which is key for designing effective acid-base extraction protocols.[3] |
| Polarity | High | The presence of a carboxylic acid, a nitrile group, and a pyridine ring nitrogen contributes to its high polarity, influencing solvent selection for recrystallization and chromatography. |
| Hydrogen Bonding | Acceptor and Donor | The carboxylic acid group can both donate and accept hydrogen bonds, while the pyridine nitrogen and cyano group are acceptors. This property is crucial for its solubility characteristics.[4] |
Potential Impurities:
The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic pathways involve the cyanation of a halogenated precursor or the oxidation and subsequent hydrolysis of a methyl or other functional group on the pyridine ring.[5][6][7][8][9]
-
Unreacted Starting Materials: A common impurity could be the halogenated precursor, for instance, 5-bromo-3-fluoropicolinic acid, if the cyanation reaction is incomplete.
-
Incompletely Hydrolyzed Intermediates: If the synthesis involves the hydrolysis of a nitrile group, the corresponding amide (5-carbamoyl-3-fluoropicolinic acid) could be present as an impurity.
-
Isomeric Impurities: Depending on the specificity of the synthetic route, other isomers of cyanofluoropicolinic acid might be present.
-
Byproducts of Side Reactions: The synthesis of cyanopyridines can sometimes lead to the formation of colored byproducts or other minor impurities that need to be removed.[10]
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating multiple techniques for achieving high purity.
Caption: A multi-step approach to purifying this compound.
Protocol 1: Purification by Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification and Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Layer Separation: Allow the layers to separate. The deprotonated 5-Cyano-3-fluoropicolinate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Organic Layer Wash: Wash the organic layer with another portion of saturated sodium bicarbonate solution to ensure complete extraction of the acidic product. Combine the aqueous layers.
-
Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent. Discard the organic layer.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities will either be insoluble at high temperatures or remain in solution at low temperatures.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. Given the polar nature of this compound, polar solvents are a good starting point. Based on data for the related picolinic acid, a preliminary screening of the following solvents is recommended.[11][12]
| Solvent | Rationale |
| Water | Picolinic acid is highly soluble in water.[11][12] Given the additional polar groups, this compound is also expected to have good water solubility, which may be too high for efficient recrystallization unless a mixed solvent system is used. |
| Ethanol | A good general-purpose polar protic solvent for many organic acids.[11][12] |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing polar compounds.[11][12] |
| Ethyl Acetate/Hexane | A mixed solvent system where the compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar anti-solvent (hexane) is added to induce crystallization upon cooling. |
Procedure:
-
Solvent Screening (Small Scale): In separate test tubes, test the solubility of a small amount of the acid-base extracted product in the candidate solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: In a flask, add the selected solvent to the this compound. Heat the mixture with stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Advanced Purification by Mixed-Mode Chromatography
Principle: For challenging separations, such as removing isomeric impurities or closely related byproducts, mixed-mode chromatography can be highly effective. This technique utilizes a stationary phase with more than one mode of interaction (e.g., reversed-phase and ion-exchange). For a polar acidic compound like this compound, a mixed-mode column with both reversed-phase and anion-exchange characteristics would be ideal.[3][13]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A mixed-mode column such as a core-shell reversed-phase/cation-exchange column (e.g., Coresep 100) or a similar column with anion-exchange properties.[13]
Starting HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C
Procedure:
-
Method Development: Optimize the gradient, mobile phase composition (including buffer type and pH), and flow rate to achieve the best separation of the main peak from any impurities.
-
Preparative Chromatography: Once an effective analytical method is developed, it can be scaled up to a preparative or semi-preparative scale for purification.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for determining the purity of this compound. The analytical method described in the chromatography section can be used for purity assessment. The purity is typically reported as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹⁹F NMR spectroscopy are invaluable tools for confirming the structure of the purified compound and for detecting any proton- or fluorine-containing impurities.
Mass Spectrometry (MS):
MS can be used to confirm the molecular weight of the product and to identify any impurities with different mass-to-charge ratios.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic application of standard laboratory techniques. A combination of acid-base extraction to remove bulk neutral and basic impurities, followed by a carefully optimized recrystallization, will be sufficient for most applications. For instances requiring the highest purity, particularly for the removal of closely related impurities, mixed-mode chromatography offers a powerful solution. As with any purification protocol, small-scale trials are recommended to optimize conditions before proceeding with larger quantities. The analytical methods outlined provide the necessary tools to validate the purity of the final product, ensuring its suitability for downstream applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 11. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
The Strategic Integration of 5-Cyano-3-fluoropicolinic Acid in the Synthesis of Advanced PARP Inhibitors: Application Notes and Protocols
Introduction: The Evolving Landscape of PARP Inhibition and the Role of Fluorinated Picolinamides
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations.[1] The mechanism of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death, is a cornerstone of modern targeted cancer therapy. The core structures of many potent PARP inhibitors, such as Niraparib and Talazoparib, feature a carboxamide moiety that plays a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme.
The strategic incorporation of a 5-cyano-3-fluoropicolinamide scaffold offers a compelling avenue for the design of next-generation PARP inhibitors. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic profiles. The cyano group, a versatile functional handle, can engage in specific interactions within the enzyme's active site, contributing to inhibitor potency and selectivity.[2] This application note provides a detailed guide for researchers and drug development professionals on the utilization of 5-Cyano-3-fluoropicolinic acid as a key building block in the synthesis of novel PARP inhibitors.
Core Synthesis Strategy: From Picolinic Acid to the Picolinamide Pharmacophore
The central transformation in leveraging this compound is its efficient conversion to the corresponding picolinamide. This is achieved through a two-step process: activation of the carboxylic acid followed by coupling with a desired amine-containing fragment.
Workflow for Picolinamide Synthesis
Caption: General workflow for the synthesis of 5-Cyano-3-fluoropicolinamide.
Detailed Protocols and Methodologies
Protocol 1: Activation of this compound via Acyl Chloride Formation
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, a common and effective activation method.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Oxalyl chloride or Thionyl chloride | Reagent Grade | Standard Suppliers | Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Standard Suppliers | Ensure dryness for optimal reaction. |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Standard Suppliers | --- |
| Nitrogen or Argon gas | High Purity | --- | For inert atmosphere. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension.
-
Addition of Activating Agent: Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the stirring suspension at 0 °C (ice bath).[3]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours). The reaction mixture should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess activating agent under reduced pressure. The resulting crude 5-cyano-3-fluoropicolinoyl chloride can be used directly in the next step.
Trustworthiness and Self-Validation: The completion of the reaction can be verified by the cessation of gas evolution (HCl and CO/CO2 for oxalyl chloride, or SO2 and HCl for thionyl chloride). An IR spectrum of the crude product will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).
Protocol 2: Amide Coupling to Synthesize a Model PARP Inhibitor Fragment
This protocol details the coupling of the activated 5-cyano-3-fluoropicolinoyl chloride with a generic amine-containing fragment, representing a common structural motif in PARP inhibitors.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Cyano-3-fluoropicolinoyl chloride | Crude from Protocol 1 | --- | --- |
| Amine Fragment (R-NH2) | ≥98% | Commercially Available | e.g., a substituted aminopiperidine or aniline derivative. |
| Dichloromethane (DCM) | Anhydrous | Standard Suppliers | --- |
| Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Suppliers | To act as a base. |
| Saturated Sodium Bicarbonate Solution | --- | --- | For work-up. |
| Brine | --- | --- | For work-up. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | --- | --- | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the amine fragment (R-NH2) (1 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (2-3 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.[4]
-
Addition of Acyl Chloride: Dissolve the crude 5-cyano-3-fluoropicolinoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-cyano-3-fluoropicolinamide derivative.
Expertise and Causality: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.[5] The dropwise addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
Application in the Synthesis of a Talazoparib Analog
To illustrate the utility of this compound, we can conceptualize its use in the synthesis of an analog of Talazoparib, a potent PARP inhibitor.[6][7] The core of Talazoparib contains a complex heterocyclic system. A key step in its synthesis involves the formation of a phthalazinone ring system. While the published syntheses of Talazoparib may not start directly from this compound, a fragment derived from it could be incorporated.
For instance, a key intermediate in some PARP inhibitor syntheses is a substituted aminopiperidine. The 5-cyano-3-fluoropicolinamide moiety could be coupled to such an intermediate.
Illustrative Synthetic Scheme
Caption: Conceptual synthetic route to a PARP inhibitor analog.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a valuable and versatile starting material for the synthesis of advanced PARP inhibitors. The protocols outlined in this application note provide a robust framework for the efficient formation of the critical 5-cyano-3-fluoropicolinamide pharmacophore. The strategic placement of the cyano and fluoro substituents offers medicinal chemists a powerful tool to fine-tune the properties of new inhibitor candidates, potentially leading to drugs with improved efficacy, selectivity, and pharmacokinetic profiles. As the field of PARP inhibition continues to evolve, the innovative use of such strategically functionalized building blocks will be paramount in the development of the next generation of targeted cancer therapies.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. medkoo.com [medkoo.com]
- 7. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Potential of 5-Cyano-3-fluoropicolinic Acid in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Cyano-3-fluoropicolinic acid in cancer research. This document outlines hypothesized mechanisms of action, detailed experimental protocols for preliminary investigation, and data interpretation guidelines.
Introduction: A Novel Scaffold with Potential
This compound is a research chemical with a heterocyclic structure that holds promise for investigation in oncology. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs—a fluorinated picolinic acid backbone with a cyano group—are features present in various compounds with demonstrated anticancer activity.
The picolinic acid scaffold is a derivative of pyridine, a core structure in many biologically active molecules. The addition of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. Furthermore, the cyano group is a key feature in several approved and investigational anticancer agents, contributing to their therapeutic effects. The broader class of nitrogen-containing heterocyclic compounds, such as quinolines and quinazolinones, have been extensively studied as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][3]
Given the limited direct data on this compound, this guide will provide a roadmap for its initial investigation, drawing parallels from research on structurally related compounds and outlining a logical progression of experiments to elucidate its potential as a novel anticancer agent.
Hypothesized Mechanism of Action: Targeting Tyrosine Kinase Signaling
Based on the known mechanisms of structurally similar heterocyclic compounds, a plausible hypothesis is that this compound may function as an inhibitor of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][2] Inhibition of this pathway is a clinically validated strategy in cancer therapy.[3]
The proposed mechanism involves the binding of this compound to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This would ultimately lead to the inhibition of pro-survival pathways like RAS/MAPK and PI3K/AKT, resulting in cell cycle arrest and apoptosis.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 5-Cyano-3-fluoropicolinic Acid
Introduction: Navigating the Challenges of Electron-Deficient Picolinic Acid Derivatives
5-Cyano-3-fluoropicolinic acid is an increasingly important building block in medicinal chemistry and drug discovery. Its rigid pyridinyl scaffold, decorated with electron-withdrawing groups, offers a unique vector for molecular exploration. However, the very features that make this molecule attractive—the cyano and fluoro substituents—also present distinct challenges for one of the most fundamental transformations in drug development: the amide coupling reaction.[1][2] These electron-withdrawing groups decrease the nucleophilicity of the carboxylate, making the activation step of the coupling reaction more demanding. This guide provides a comprehensive overview of the principles and detailed protocols for achieving efficient and reliable amide bond formation with this compound, empowering researchers to confidently incorporate this valuable synthon into their synthetic campaigns.
Understanding the Mechanistic Landscape: The Critical Role of Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[2][4] The choice of coupling reagent is paramount, especially for an electron-deficient substrate like this compound.
Common Coupling Reagents: A Comparative Overview
| Coupling Reagent Class | Examples | Mechanism of Action | Suitability for this compound |
| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate.[3][4] | Can be effective, but may require additives like HOBt or HOAt to suppress racemization and improve efficiency, especially with hindered amines.[5][6] The byproduct from DCC (dicyclohexylurea) is often insoluble, complicating purification.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generate an activated phosphonium ester. | Generally very effective and offer high yields with low racemization.[4] Represent a significant improvement over carbodiimide methods.[2] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, TATU | Form an activated aminium/uronium ester. HATU, derived from HOAt, is particularly effective at preventing racemization and accelerating coupling.[4][5][7] | Highly Recommended. HATU is often the reagent of choice for challenging couplings due to its high reactivity and ability to minimize side reactions.[5][7] |
Expert Insight: For this compound, uronium/aminium salt-based reagents, particularly HATU, are strongly recommended. The electron-withdrawing nature of the substrate necessitates a highly reactive activated intermediate to drive the reaction to completion. HATU's structure, incorporating the 7-aza-hydroxybenzotriazole (HOAt) moiety, not only enhances reactivity but also effectively suppresses racemization.[4][5]
Workflow for Amide Coupling with this compound
Caption: General workflow for amide coupling reactions.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is robust and generally provides high yields with minimal side products, making it an excellent starting point for most amine substrates.[8]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 - 0.5 M concentration with respect to the limiting reagent).
-
Stir the solution at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0 eq) dropwise to the stirring solution. An additional equivalent of base may be required if the amine is used as a salt (e.g., hydrochloride).
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU, though it may require more optimization for challenging or sterically hindered amines. The use of 1-hydroxybenzotriazole (HOBt) is crucial for minimizing racemization if chiral amines are used.[5][7]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cold solution.
-
Add TEA or DIPEA (2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Insufficiently activated carboxylic acid; Sterically hindered amine; Low reaction temperature. | Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature (e.g., to 40-50 °C). Increase the equivalents of coupling reagent and base. |
| Formation of Side Products | Racemization of chiral centers; Side reactions with functional groups on the amine or acid. | Use additives like HOBt or HOAt (or a reagent containing them, like HATU). Ensure appropriate protecting groups are in place for reactive functionalities. |
| Difficult Purification | Water-soluble byproducts (e.g., from EDC). | For EDC couplings, perform a thorough aqueous work-up. For DCC couplings, filter to remove the insoluble dicyclohexylurea. |
Visualization of the Activation Step
The activation of the carboxylic acid is the critical first step in the coupling reaction. The following diagram illustrates the activation of this compound by HATU.
Caption: Activation of the carboxylic acid by HATU.
Safety Considerations
-
Amide coupling reagents, particularly carbodiimides and uronium/aminium salts, can be sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be carried out in a well-ventilated fume hood.
-
Some additives, like HOBt, have been reported to have explosive properties under certain conditions and should be handled with care.[9]
Conclusion
The successful amide coupling of this compound is readily achievable with a rational selection of reagents and reaction conditions. The electron-deficient nature of this substrate necessitates the use of highly efficient coupling reagents, with HATU being a prime candidate for achieving high yields and purity. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively utilize this valuable building block in the synthesis of novel chemical entities for drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Applikations- und Protokollhandbuch: Derivatisierung von 5-Cyan-3-fluorpicolinsäure für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 5-Cyan-3-fluorpicolinsäure. Die hier beschriebenen Protokolle sind für die Synthese von Amiden und Estern optimiert, um die Funktionalisierung dieses Moleküls für den Einsatz in verschiedenen biologischen Assays, wie dem Screening von Wirkstoffen, der Entwicklung von Sonden und der Konjugation an Biomoleküle, zu ermöglichen.
Einleitung und wissenschaftlicher Hintergrund
5-Cyan-3-fluorpicolinsäure ist ein substituiertes Pyridinderivat, das aufgrund seiner einzigartigen elektronischen und strukturellen Eigenschaften als vielseitiger Baustein in der medizinischen Chemie dient. Die Picolinsäure-Einheit ist ein bekannter zweizähniger Chelator für Metallionen und findet sich in zahlreichen biologisch aktiven Molekülen wieder[1]. Die Einführung eines Fluoratoms kann die metabolische Stabilität, Lipophilie und Bindungsaffinität von Wirkstoffkandidaten verbessern, während die Cyano-Gruppe als vielseitiger synthetischer Griffpunkt oder als Wasserstoffbrückenakzeptor in Protein-Ligand-Wechselwirkungen dienen kann[2][3].
Die Derivatisierung der Carbonsäuregruppe ist ein entscheidender Schritt, um dieses Molekül für biologische Anwendungen nutzbar zu machen. Durch die Umwandlung in Amide oder Ester können verschiedene Funktionalitäten eingeführt werden:
-
Amide: Die Amidbindung ist metabolisch sehr stabil. Die Amidierung ermöglicht die Kopplung an Amine, die in Linkern, Reportermolekülen (z. B. Fluorophore, Biotin) oder direkt in Proteinen und Peptiden vorhanden sind.
-
Ester: Ester können als Pro-Drugs dienen, die in vivo hydrolysiert werden, um die aktive Carbonsäure freizusetzen. Sie werden auch zur Modifikation der Löslichkeit und zur Kopplung an Moleküle mit Hydroxylgruppen verwendet.
Die elektronenziehenden Eigenschaften der Fluor- und Cyano-Substituenten erhöhen die Elektrophilie des Carboxylkohlenstoffs, was die Aktivierung und anschließende Kopplung erleichtert. Es ist jedoch wichtig, milde und spezifische Reaktionsbedingungen zu wählen, um die Integrität der Cyano-Gruppe zu erhalten und unerwünschte Nebenreaktionen zu vermeiden.
Strategien zur Derivatisierung der Carbonsäure
Die selektive Modifikation der Carbonsäuregruppe von 5-Cyan-3-fluorpicolinsäure lässt sich am effizientesten durch zwei klassische Kupplungsreaktionen erreichen: die Amidierung und die Veresterung. Die Cyano-Gruppe ist unter den hier beschriebenen Bedingungen im Allgemeinen stabil und reagiert nicht[3].
Protokolle zur Synthese
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach den spezifischen Eigenschaften des zu koppelnden Amins oder Alkohols eine Optimierung erfordern.
Protokoll 1: Synthese von N-substituierten 5-Cyan-3-fluorpicolinamiden
Diese Methode nutzt eine Carbodiimid-vermittelte Kupplung, die durch die Zugabe von Hydroxybenzotriazol (HOBt) zur Unterdrückung von Nebenreaktionen und zur Steigerung der Effizienz optimiert wird. Diese Bedingungen sind besonders für elektronisch arme Carbonsäuren geeignet[4][5].
Mechanismus der Amidkupplung:
Materialien und Reagenzien:
| Reagenz | Molmasse ( g/mol ) | Äquivalente | Anmerkungen |
| 5-Cyan-3-fluorpicolinsäure | 166.12 | 1.0 | Ausgangsmaterial |
| Gewünschtes Amin (z.B. Benzylamin) | Variabel | 1.1 - 1.2 | Überschuss zur Gewährleistung der vollständigen Umsetzung |
| EDC·HCl (EDAC) | 191.70 | 1.2 - 1.5 | Wasserlösliches Carbodiimid-Kupplungsreagenz |
| HOBt (Hydroxybenzotriazol) | 135.13 | 1.2 | Additiv zur Reduzierung der Racemisierung und Nebenreaktionen |
| DIPEA (N,N-Diisopropylethylamin) | 129.24 | 2.0 - 3.0 | Nicht-nukleophile Base |
| DMF (N,N-Dimethylformamid) | - | - | Wasserfreies Lösungsmittel |
| Ethylacetat, ges. NaHCO₃-Lsg., Sole | - | - | Für die Aufarbeitung |
Schritt-für-Schritt-Protokoll:
-
Vorbereitung: Lösen Sie 5-Cyan-3-fluorpicolinsäure (1.0 Äq.) und HOBt (1.2 Äq.) in wasserfreiem DMF in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Aktivierung: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie EDC·HCl (1.2 Äq.) in einer Portion hinzu. Rühren Sie die Mischung für 15-20 Minuten bei 0 °C. Die Lösung sollte klar bleiben.
-
Kupplung: Fügen Sie das gewünschte Amin (1.1 Äq.) gefolgt von der langsamen, tropfenweisen Zugabe von DIPEA (2.0 Äq.) zur Reaktionsmischung bei 0 °C hinzu.
-
Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die typische Reaktionszeit beträgt 4-16 Stunden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und Wasser. Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung (2x), Wasser (1x) und gesättigter NaCl-Lösung (Sole, 1x).
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (typische Eluentenmischungen sind Hexan/Ethylacetat oder Dichlormethan/Methanol), um das reine Amid zu erhalten[6].
Protokoll 2: Synthese von 5-Cyan-3-fluorpicolinsäureestern (Steglich-Veresterung)
Die Steglich-Veresterung ist eine milde und hocheffiziente Methode zur Bildung von Estern, insbesondere für sterisch anspruchsvolle Alkohole. Sie verwendet Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und eine katalytische Menge 4-Dimethylaminopyridin (DMAP)[7][8].
Mechanismus der Steglich-Veresterung:
Materialien und Reagenzien:
| Reagenz | Molmasse ( g/mol ) | Äquivalente | Anmerkungen |
| 5-Cyan-3-fluorpicolinsäure | 166.12 | 1.0 | Ausgangsmaterial |
| Gewünschter Alkohol (z.B. Ethanol) | Variabel | 1.5 - 3.0 | Oft als Lösungsmittel oder im Überschuss verwendet |
| DCC (N,N'-Dicyclohexylcarbodiimid) | 206.33 | 1.1 | Kupplungsreagenz. Vorsicht: Potentes Allergen. |
| DMAP (4-Dimethylaminopyridin) | 122.17 | 0.1 - 0.2 | Nukleophiler Katalysator |
| DCM (Dichlormethan) | - | - | Wasserfreies Lösungsmittel |
| 0.5 N HCl-Lsg., ges. NaHCO₃-Lsg., Sole | - | - | Für die Aufarbeitung |
Schritt-für-Schritt-Protokoll:
-
Vorbereitung: Lösen Sie 5-Cyan-3-fluorpicolinsäure (1.0 Äq.), den gewünschten Alkohol (1.5 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben.
-
Aktivierung: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie eine Lösung von DCC (1.1 Äq.) in einer minimalen Menge wasserfreiem DCM langsam hinzu.
-
Reaktion: Rühren Sie die Mischung für 5 Minuten bei 0 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen. Rühren Sie für weitere 2-4 Stunden bei Raumtemperatur[9]. Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich bilden.
-
Aufarbeitung: Filtrieren Sie den DCU-Niederschlag ab und waschen Sie ihn mit einer kleinen Menge kaltem DCM.
-
Extraktion: Waschen Sie das Filtrat nacheinander mit 0.5 N HCl-Lösung (2x), gesättigter NaHCO₃-Lösung (2x) und Sole (1x)[9].
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Das Rohprodukt ist oft ausreichend rein. Falls erforderlich, kann eine weitere Reinigung durch Säulenchromatographie (Hexan/Ethylacetat) oder Destillation (für flüchtige Ester) erfolgen[10].
Charakterisierung der Derivate
Die erfolgreiche Synthese der Amid- und Ester-Derivate muss durch geeignete analytische Methoden bestätigt werden.
Zusammenfassung der analytischen Methoden:
| Methode | Zweck | Erwartete Beobachtungen |
| TLC/LC-MS | Reaktionsverfolgung und Reinheitsprüfung | Das Produkt sollte einen anderen Retentionsfaktor (Rf) oder eine andere Retentionszeit als die Ausgangsmaterialien aufweisen. Die Masse des Produkts sollte im Massenspektrum dem erwarteten Molekulargewicht entsprechen. |
| ¹H-NMR | Strukturbestätigung | Amid: Auftreten neuer Signale, die den Protonen der Amid-Seitenkette entsprechen (z.B. CH₂-Gruppe von Benzylamin). Das Signal des Carbonsäure-Protons (~13-14 ppm) verschwindet. Ein breites Singulett für das Amid-N-H-Proton erscheint. Ester: Auftreten neuer Signale für die Alkohol-Seitenkette (z.B. ein Triplett und ein Quartett für eine Ethylgruppe). Das Carbonsäure-Proton verschwindet. |
| ¹³C-NMR | Strukturbestätigung | Verschiebung des Carbonyl-Kohlenstoffsignals (C=O) auf ~160-170 ppm. Auftreten neuer Signale, die den Kohlenstoffatomen der eingeführten Amid- oder Ester-Seitenkette entsprechen[2][5]. |
| FT-IR | Bestätigung der funktionellen Gruppen | Amid: Charakteristische C=O-Streckschwingungsbande bei ~1650 cm⁻¹ und N-H-Streckschwingungsbande bei ~3300 cm⁻¹. Ester: Starke C=O-Streckschwingungsbande bei ~1720 cm⁻¹. Verschwinden der breiten O-H-Bande der Carbonsäure. |
| HRMS | Exakte Massenbestimmung | Die gemessene Masse sollte mit der berechneten exakten Masse des Zielmoleküls innerhalb einer Toleranz von 5 ppm übereinstimmen. |
| HPLC | Reinheitsbestimmung und Quantifizierung | Ein einzelner, scharfer Peak bei der erwarteten Retentionszeit unter Verwendung einer geeigneten Methode (z.B. C18-Säule mit Acetonitril/Wasser-Gradient)[11][12][13][14]. |
Fazit und Ausblick
Die hier vorgestellten Protokolle zur Amidierung und Veresterung von 5-Cyan-3-fluorpicolinsäure bieten robuste und vielseitige Methoden zur Herstellung von Derivaten für biologische Assays. Die elektronische Natur des Substrats begünstigt diese Kupplungsreaktionen, was in der Regel zu hohen Ausbeuten unter milden Bedingungen führt. Durch die Auswahl geeigneter Amine oder Alkohole kann eine breite Palette von funktionellen Gruppen, Linkern und Sonden in das Molekül eingeführt werden. Dies eröffnet vielfältige Möglichkeiten für den Einsatz in der Wirkstoffforschung, der chemischen Biologie und der diagnostischen Entwicklung. Zukünftige Arbeiten könnten die Derivatisierung der Cyano-Gruppe oder die Einführung weiterer Funktionalitäten am Pyridinring umfassen, um die chemische Vielfalt und die Anwendungsmöglichkeiten weiter zu erweitern.
Referenzen
-
Chen, Z., Wen, Y., Fu, Y., Chen, H., Ye, M., & Luo, G. (2017). A macroporous polymeric acid catalyst enables a direct esterification of carboxylic acids and alcohols at 50 to 80°C without removal of water to give the corresponding esters with high. Synlett, 28(08), 981-985.
-
Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-69.
-
Hatano, M., Nishioka, C., Mimura, A., Kimura, R., Okuda, Y., Yamada, T., & Sakata, K. (2023). A simple 2,2'-biphenol-derived phosphoric acid catalyst promotes a dehydrative esterification from an equimolar mixture of carboxylic acids and primary or secondary alcohols in toluene at 100 °C without the necessity to remove water. Synlett, 34(16), 2508-2514.
-
Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). A convenient and efficient sonochemical method for methyl esterification of carboxylic acids is catalyzed by polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and Na2CO3. Synlett, 26(14), 2006-2008.
-
Kim, Y. H., Han, J., Jung, B. Y., Baek, H., Yamada, Y. M. A., Uozumi, Y., & Lee, Y. S. (2016). A convenient and efficient sonochemical method for methyl esterification of carboxylic acids is catalyzed by polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and Na2CO3. Synlett, 27(01), 29-32.
-
Liyana Pathiranage, A., & Leah, J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Syntheses Procedure. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).
-
PubChem. (n.d.). Ethyl 5-chloro-3-fluoropicolinate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Surprisingly, only a 0.05−2 mol % of DMAP can efficiently promote acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to give the corresponding esters in high yields. Journal of the American Chemical Society, 129(47), 14775-14779.
-
SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Picolinic acid. Retrieved from --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields. Synthesis, 2007(21), 3489-3496.
-
5-Fluoropicolinic Acid: Key Properties and Applications for R&D Scientists. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 13C-NMR data of compounds 1-3, 5 and 6 (MeOH-d4, 125 MHz, δ ppm). Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from --INVALID-LINK--
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Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from --INVALID-LINK--
-
Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). An oxyma derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, displayed a remarkable effect on selective esterifications of primary alcohols. Organic letters, 14(19), 4910-4913.
-
Reddit. (2016). Column Chromatography: Amides. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from --INVALID-LINK--
-
Obrnuta faza. (n.d.). Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
References
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- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Picolinic Acid | SIELC Technologies [sielc.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
Application Notes & Protocols: 5-Cyano-3-fluoropicolinic Acid in the Development of Selective Janus Kinase (JAK) Inhibitors
Introduction: The Strategic Importance of the 5-Cyano-3-fluoropicolinic Acid Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of highly selective and potent enzyme inhibitors is paramount. The this compound scaffold has emerged as a privileged structure in this endeavor, particularly in the design of inhibitors targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immune responses and cell growth.[1][2] Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and cancers, making JAKs a highly attractive therapeutic target.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and characterization of novel JAK inhibitors. We will delve into the rationale behind the use of this specific chemical entity, provide detailed protocols for the synthesis and evaluation of a representative inhibitor, and discuss the interpretation of key experimental data.
Scientific Rationale: Deconstructing the this compound Moiety
The efficacy of this compound as a foundational element for JAK inhibitors can be attributed to the synergistic interplay of its constituent functional groups: the pyridine core, the cyano group, the fluorine atom, and the carboxylic acid.
-
Pyridine Core: The pyridine ring serves as a versatile scaffold, providing a rigid framework for the precise spatial orientation of other functional groups to interact with the target enzyme's active site. Pyridine and its derivatives are common in a plethora of enzyme inhibitors.[6][7][8][9]
-
The Cyano Group as a "Warhead" and Interaction Hotspot: The nitrile (cyano) group is a key feature in many modern pharmaceuticals.[10] In the context of enzyme inhibition, it can act as a hydrogen bond acceptor, enhancing binding affinity.[11] More significantly, the electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead," forming a covalent yet reversible bond with nucleophilic residues, such as cysteine, within the enzyme's active site.[12] This covalent interaction can lead to a significant increase in inhibitor potency and duration of action.
-
Fluorine: The Element of Bioavailability and Potency: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] The 3-fluoro substituent on the picolinic acid ring offers several advantages:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the protein target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the inhibitor's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the molecule's overall physicochemical properties and cell permeability.
-
-
Carboxylic Acid as a Synthetic Handle: The carboxylic acid at the 2-position of the pyridine ring provides a convenient synthetic handle for coupling the scaffold to other molecular fragments. This allows for the exploration of a wide range of chemical diversity to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
Hypothetical Case Study: Development of "JAKinib-CF," a Selective JAK1 Inhibitor
To illustrate the practical application of this compound, we will follow a hypothetical workflow for the development of a selective JAK1 inhibitor, which we will call "JAKinib-CF."
Logical Workflow for JAKinib-CF Development
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of fluoropyridine-based inhibitors of the Factor VIIa/TF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthetic Route to 5-Cyano-3-fluoropicolinic Acid for Preclinical Development
Abstract
This application note provides a comprehensive guide to a robust and scalable multi-step synthesis of 5-Cyano-3-fluoropicolinic acid, a key building block in the development of novel therapeutics. The described synthetic strategy is designed for the production of preclinical quantities of the target molecule with high purity. This document details the rationale behind the chosen synthetic pathway, provides step-by-step protocols for each transformation, and outlines appropriate analytical and purification methods to ensure the final compound meets the stringent quality requirements for preclinical studies.
Introduction: The Importance of Substituted Picolinic Acids
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic properties and chelating ability of the picolinic acid moiety contribute to its diverse biological activities. The specific substitution pattern of this compound makes it a valuable intermediate for accessing novel chemical entities with potential applications in various therapeutic areas. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the cyano group serves as a versatile handle for further chemical modifications.
The primary challenge in advancing drug candidates containing this scaffold is the development of a synthetic route that is not only efficient but also scalable and can consistently deliver high-purity material. This application note addresses this need by outlining a well-defined pathway from a commercially available starting
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 5-Cyano-3-fluoropicolinic acid
Welcome to the technical support center for the synthesis of 5-Cyano-3-fluoropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic building block. Here, we address specific issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: FAQs - Understanding Common Impurities
This section addresses the most frequently encountered impurities and their origins.
Q1: What are the primary process-related impurities I should anticipate during the synthesis of this compound?
A1: During a typical synthesis, which often involves the hydrolysis of a nitrile precursor (e.g., 5-cyano-3-fluoropicolinonitrile), you should be prepared to encounter several classes of impurities. These can be logically categorized as follows:
-
Incomplete Reaction Impurities: The most common impurity in this class is the 5-cyano-3-fluoropicolinamide . It arises from the incomplete hydrolysis of the nitrile group to the carboxylic acid. The hydrolysis of a nitrile proceeds through an amide intermediate, and if reaction conditions (time, temperature, or pH) are not optimized, this amide can be isolated along with the final product.[1][2][3]
-
Side-Reaction Products: Picolinic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[4][5] This side reaction leads to the formation of 3-fluoro-5-cyanopyridine , a neutral impurity that can be challenging to separate. The mechanism is related to the Hammick reaction, where the carboxyl group at the α-position to the nitrogen is eliminated as CO2.[4]
-
Starting Material and Reagent Carryover:
-
Unreacted starting materials, such as a halogenated precursor (e.g., 5-bromo-3-fluoropicolinonitrile), may persist.
-
If a palladium-catalyzed cyanation step was used to introduce the nitrile, residual palladium is a critical impurity that must be controlled to parts-per-million (ppm) levels, especially for pharmaceutical applications.[6][7]
-
-
Positional Isomers: Depending on the specificity of the synthetic route, minor quantities of other isomers of this compound could potentially form.
Q2: My HPLC analysis shows a persistent secondary peak with a similar retention time to my product. Could this be the 5-cyano-3-fluoropicolinamide intermediate?
A2: Yes, that is a very likely possibility. The amide intermediate is structurally similar to the carboxylic acid product, differing primarily in polarity. This can lead to co-elution or close elution in non-optimized HPLC methods.
Causality: The hydrolysis of a nitrile is a two-step process.[8] Under both acidic and basic conditions, water or hydroxide attacks the electrophilic carbon of the nitrile, eventually forming an amide. This amide must then undergo a second hydrolysis step to yield the carboxylic acid. If the reaction is quenched prematurely or the conditions are too mild, the amide will remain.
Identification: To confirm the identity of this impurity, LC-MS is the ideal technique. The amide will have a molecular weight that is one mass unit lower than the carboxylic acid (due to the replacement of -OH with -NH2).
Q3: I observed significant gas evolution and a drop in yield when heating my reaction mixture during the final workup. What is the likely cause?
A3: The phenomenon you're describing is a classic sign of decarboxylation.[5] Picolinic acids, where the carboxylic acid is positioned next to the ring nitrogen, are thermally unstable compared to their nicotinic (3-position) and isonicotinic (4-position) acid isomers. Heating the acidic product, especially in a high-boiling point solvent, can readily induce the loss of carbon dioxide (CO2), leading to the formation of 3-fluoro-5-cyanopyridine. This side reaction directly reduces your isolated yield.
Q4: My synthesis of a precursor involved a Suzuki or Buchwald-Hartwig coupling reaction. What are the best practices for removing the residual palladium catalyst to meet regulatory limits (e.g., <10 ppm)?
A4: Palladium removal is a critical step in modern pharmaceutical synthesis. The nitrogen atom in the pyridine ring can chelate with palladium, making it soluble and difficult to remove by simple filtration.[9] Several effective strategies exist:
-
Adsorption on Activated Carbon: A cost-effective method where the crude product solution is stirred with activated carbon, which adsorbs the palladium.[9][10]
-
Filtration through Celite®: Primarily effective for heterogeneous catalysts (e.g., Pd/C) or when the palladium has precipitated. It is often used as a first-pass filtration step.[6][11]
-
Metal Scavengers: These are solid-supported resins (often silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[7][9] The reaction mixture is passed through a plug of the scavenger, which selectively binds and removes the palladium. This is often the most efficient, albeit more expensive, method for achieving very low ppm levels.
The choice of method depends on the scale of the reaction, the cost constraints, and the required final purity.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to address the specific impurity issues discussed above.
Troubleshooting Issue 1: Presence of 5-Cyano-3-fluoropicolinamide
Problem: The amide intermediate is detected in the final product by HPLC or LC-MS analysis.
Workflow for Identification and Removal:
Caption: Workflow for amide impurity identification and removal.
Protocol 1: Driving the Nitrile Hydrolysis to Completion (Alkaline Conditions)
This protocol is designed to force the conversion of any residual amide to the desired carboxylic acid.
-
Redissolve: Dissolve the crude this compound containing the amide impurity in a 2M aqueous solution of sodium hydroxide (NaOH). Use approximately 10 mL of the NaOH solution per gram of crude material.
-
Heat: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.[2]
-
Monitor: Monitor the reaction by HPLC every 2 hours. Take a small aliquot, neutralize it with 1M HCl, and inject it onto the HPLC system. The reaction is complete when the amide peak is no longer detectable.
-
Cool and Acidify: Once complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Precipitate: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 2-3. The this compound will precipitate as a solid.
-
Isolate: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.
Troubleshooting Issue 2: Formation of 3-fluoro-5-cyanopyridine via Decarboxylation
Problem: The neutral byproduct, 3-fluoro-5-cyanopyridine, is contaminating the acidic product.
Root Cause Analysis & Mitigation:
| Potential Cause | Explanation | Preventative Measure |
| Excessive Heat | Thermal energy promotes the elimination of CO2 from the picolinic acid structure.[12] | Maintain reaction and workup temperatures below 80 °C where possible. Use reduced pressure for solvent removal instead of atmospheric distillation. |
| Prolonged Heating Time | The extent of decarboxylation is a function of both temperature and time. | Minimize the duration of any heating steps. |
| Solvent Effects | Certain solvents can facilitate the decarboxylation process.[13] | If possible, choose lower-boiling point solvents for the reaction and workup. |
Protocol 2: Purification via Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid product to separate it from the neutral decarboxylated impurity.
-
Dissolve: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basify: Transfer the organic solution to a separatory funnel and extract it with a 1M aqueous solution of sodium bicarbonate (NaHCO3). The acidic product will react to form its sodium salt and move into the aqueous layer, while the neutral impurity remains in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separate Layers: Combine the aqueous layers. The organic layer containing the neutral impurity can be discarded.
-
Wash (Optional): Wash the combined aqueous layer with fresh EtOAc one more time to remove any remaining traces of the neutral impurity.
-
Acidify and Precipitate: Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with 3M HCl. The pure this compound will precipitate out of the solution.
-
Isolate: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting Issue 3: Residual Palladium Contamination
Problem: Palladium levels in the final product exceed the acceptable limits for its intended application.
Workflow for Palladium Removal Strategy Selection:
Caption: Decision workflow for palladium removal.
Protocol 3: Palladium Removal Using Activated Carbon
-
Prepare Solution: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to make an approximately 5-10% w/v solution.
-
Add Carbon: Add activated carbon to the solution (typically 5-10% by weight relative to the crude product).[9]
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Quantify the remaining palladium content using ICP-MS.
Section 3: Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for controlling the purity of this compound.
Summary of Recommended Analytical Techniques:
| Technique | Purpose | Key Parameters & Considerations |
| HPLC-UV | Quantitation of the main component and known organic impurities (amide, decarboxylation product). | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). Detector: UV, monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm). |
| LC-MS | Identification of unknown impurities and confirmation of known ones.[14][15] | Uses a similar setup to HPLC but is coupled to a mass spectrometer. Allows for the determination of the molecular weight of each impurity. |
| ICP-MS | Quantitation of trace elemental impurities, specifically residual palladium.[15] | The industry standard for high-sensitivity metal analysis, capable of detecting levels in the parts-per-billion (ppb) range. |
| NMR | Structural elucidation of the final product and any isolated, unknown impurities. | 1H, 13C, and 19F NMR are all valuable for confirming the structure of this compound. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotech-spain.com [biotech-spain.com]
Technical Support Center: Synthesis of 5-Cyano-3-fluoropicolinic Acid
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Welcome to the technical support center for the synthesis of 5-Cyano-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1] We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed troubleshooting for common issues, and offer a comprehensive FAQ section to address your pressing questions.
Synthesis Overview: A Common Route
A prevalent and effective method for synthesizing this compound involves a multi-step process starting from a substituted pyridine. A key transformation is often a Sandmeyer-type reaction to introduce the cyano group, followed by hydrolysis to yield the final carboxylic acid.[2][3][4] Understanding the nuances of each step is critical for achieving high yields and purity.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Q1: My yield from the Sandmeyer (cyanation) reaction is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer reaction are a frequent challenge. The root cause often lies in the instability of the diazonium salt intermediate or suboptimal reaction conditions for the copper(I) cyanide addition.[5]
-
Underlying Cause 1: Decomposition of the Diazonium Salt. The diazonium salt is notoriously unstable at elevated temperatures.[5] If the temperature during diazotization or the subsequent cyanation reaction rises above the optimal 0-5 °C range, the salt will decompose, leading to the formation of undesired byproducts and a significant reduction in yield.
-
Solution: Meticulously maintain the reaction temperature between 0-5 °C throughout the diazotization and Sandmeyer steps. Use an ice-salt bath for robust temperature control. It is also crucial to use the diazonium salt immediately after its formation.
-
-
Underlying Cause 2: Purity and Reactivity of Copper(I) Cyanide. The quality of the CuCN is paramount. Old or improperly stored CuCN can have reduced activity, leading to an incomplete reaction.
-
Solution: Use freshly prepared or high-purity CuCN. If you suspect the quality of your reagent, you can wash it with a dilute acid, followed by water and a suitable solvent, and then dry it under a vacuum before use.
-
-
Underlying Cause 3: Suboptimal pH. The pH of the reaction mixture is critical for both the formation and stability of the diazonium salt.
-
Solution: Ensure the reaction medium is sufficiently acidic during diazotization to prevent premature coupling reactions. The subsequent Sandmeyer reaction should be performed under conditions that favor the nucleophilic substitution.
-
Experimental Protocol: Optimized Sandmeyer Cyanation
| Step | Action | Key Parameters & Rationale |
| 1 | Diazotization | Dissolve 5-amino-3-fluoropicolinonitrile in a suitable acidic medium (e.g., aq. HCl). Cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Rationale: Slow addition and strict temperature control prevent decomposition of the diazonium salt.[5] |
| 2 | Sandmeyer Reaction | In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN) in a suitable solvent. Cool this mixture to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the CuCN mixture. Rationale: Maintaining a low temperature is crucial for the stability of the reactants and intermediates. |
| 3 | Reaction & Work-up | Allow the reaction to stir at a low temperature for a specified time, then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Once complete, proceed with the appropriate work-up to isolate the 5-cyano-3-fluoropicolinonitrile. |
Q2: I'm observing significant byproduct formation during the hydrolysis of the nitrile to the carboxylic acid. How can I minimize these impurities?
A2: The hydrolysis of the cyano group to a carboxylic acid can be challenging, with the primary issue being the formation of the corresponding amide as a partially hydrolyzed intermediate.[6][7] Incomplete hydrolysis or harsh reaction conditions can lead to a mixture of products.
-
Underlying Cause: Incomplete Hydrolysis. Both acidic and basic conditions can be used for hydrolysis, but achieving complete conversion to the carboxylic acid can be difficult without forcing conditions, which may lead to degradation.
-
Solution (Acid Hydrolysis): Use a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture under reflux. The reaction time will need to be optimized to ensure complete conversion. Monitor the reaction closely by TLC or LC-MS to determine the point of complete consumption of the starting material and the amide intermediate.
-
Solution (Base Hydrolysis): A strong base like sodium hydroxide or potassium hydroxide can also be effective. The reaction is typically heated to drive it to completion. After the reaction, acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
-
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | Conc. H₂SO₄ or HCl | Aq. NaOH or KOH |
| Temperature | Reflux | Reflux |
| Work-up | Neutralization, extraction | Acidification, filtration/extraction |
| Potential Issues | Charring, degradation | Racemization (if applicable), salt disposal |
Q3: The fluorine atom on the pyridine ring seems to be susceptible to substitution. How can I prevent this side reaction?
A3: Nucleophilic aromatic substitution (SNA) of the fluorine atom can occur, especially under strongly basic conditions or at elevated temperatures. The electron-withdrawing nature of the cyano and carboxylic acid groups activates the pyridine ring towards nucleophilic attack.
-
Underlying Cause: Strong Nucleophiles and High Temperatures. The use of strong nucleophiles, such as hydroxide in high concentrations during hydrolysis, coupled with high temperatures, can promote the unwanted substitution of the fluorine atom.
-
Solution: Employ milder reaction conditions whenever possible. For the hydrolysis step, consider using a lower concentration of the base or a weaker base if feasible. Carefully control the reaction temperature and time to minimize exposure to harsh conditions. If fluorine substitution remains a significant issue, exploring alternative synthetic routes that introduce the fluorine atom later in the sequence might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A1: The copper(I) salt acts as a catalyst to facilitate the transfer of the nucleophile (in this case, cyanide) to the aryl diazonium salt.[2][4] The mechanism is believed to involve a single electron transfer (SET) from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[8] This radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Q2: Are there alternative methods to the Sandmeyer reaction for introducing the cyano group?
A2: Yes, while the Sandmeyer reaction is a classic and widely used method, other approaches exist. For instance, a palladium-catalyzed cyanation of an aryl halide (e.g., 5-bromo-3-fluoropicolinonitrile) could be a viable alternative. This method often offers milder reaction conditions and can be more tolerant of certain functional groups. However, the availability and cost of the starting materials and catalyst need to be considered.
Q3: How can I effectively purify the final this compound?
A3: Purification of the final product typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for large-scale purification. The choice of solvent is crucial. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Column Chromatography: For smaller scales or when dealing with difficult-to-separate impurities, silica gel column chromatography can be very effective. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) will need to be developed to achieve good separation.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Several safety hazards are associated with this synthesis:
-
Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their preparation and not to isolate them.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
Technical Support Center: Optimization of 5-Cyano-3-fluoropicolinic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Cyano-3-fluoropicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique electronic properties of this molecule—conferred by the electron-withdrawing cyano and fluoro groups on the pyridine ring—make it a valuable synthon, but also present specific challenges in achieving optimal reaction outcomes.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, rationally optimize your reaction conditions, and achieve high-yielding, robust, and scalable derivatization protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the amide or ester derivatization of this compound.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you see mostly unreacted starting material or only trace amounts of your desired amide or ester. What's going wrong?
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The most common reason for low yield is inefficient activation of the picolinic acid's carboxyl group.[1][2] The direct reaction between a carboxylic acid and an amine or alcohol is generally unfavorable due to a competing acid-base reaction.[2]
-
Solution: Ensure you are using an appropriate coupling reagent. For many applications, standard carbodiimides like DCC or EDC are sufficient, but they often require an additive like 1-Hydroxybenzotriazole (HOBt) to form a more reactive intermediate ester and minimize side reactions.[2][3] For more challenging couplings (e.g., with sterically hindered or poorly nucleophilic amines/alcohols), stronger phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) salts are recommended.[1][3] These reagents form highly activated esters in situ, driving the reaction to completion.[2]
-
-
Improper Base Selection or Stoichiometry: A non-nucleophilic organic base is crucial for scavenging the acid produced during the reaction and for deprotonating the amine nucleophile.
-
Solution: Use at least 2.0-2.5 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as it is less likely to cause unwanted side reactions. Ensure your base is anhydrous, as water can hydrolyze the activated intermediate.
-
-
Poor Nucleophilicity of the Amine/Alcohol: Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) to provide more energy for the reaction to proceed. You may also need to switch to a more potent coupling reagent like HATU, which is known for its high efficiency in difficult couplings.[4]
-
-
Solubility Issues: If the this compound or the nucleophile is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a suitable solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving a wide range of reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used, sometimes in combination, to achieve optimal solubility.[4][5]
-
Issue 2: Formation of Significant Side Products
Your reaction yields a complex mixture, and the desired product is contaminated with one or more significant impurities. How can you identify and prevent them?
Potential Causes & Solutions:
-
Guanidinium Byproduct (with Uronium/Aminium Reagents): Reagents like HBTU and HATU can react with the amine nucleophile to form an inactive guanidinium species, consuming both your amine and the coupling reagent.
-
Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures the highly reactive activated ester is formed first, ready to react with the incoming nucleophile.
-
-
Racemization (if coupling with a chiral amine/alcohol): Carbodiimide reagents, especially when used without additives, can promote the formation of an oxazolone intermediate from the activated acid, which can lead to epimerization or racemization of the adjacent chiral center.[3]
-
Solution: Always use an additive like HOBt or HOAt when performing carbodiimide-mediated couplings with chiral substrates.[2][3] These additives trap the activated O-acylisourea intermediate to form an active ester that is less prone to racemization.[2] Alternatively, use phosphonium or uronium reagents, which are generally associated with lower levels of racemization.[1]
-
-
Formation of N-acylurea (with Carbodiimides): The highly reactive O-acylisourea intermediate formed from DCC or DIC can rearrange to a stable, unreactive N-acylurea, which is a common and often difficult-to-remove byproduct.
-
Solution: Again, the use of HOBt or HOAt is highly effective in preventing this side reaction by rapidly converting the O-acylisourea to the corresponding active ester.
-
-
Double Acylation or Other Reactivity: If your amine or alcohol nucleophile contains other reactive functional groups (e.g., a second amine or hydroxyl group), you may see undesired reactions at those sites.
-
Solution: Employ appropriate protecting group strategies for polyfunctional molecules to ensure the reaction occurs only at the desired site.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my specific derivatization?
A1: The choice depends on the reactivity of your substrates, budget, and scale. There is no single "best" reagent, but rather a spectrum of options suited for different needs. The most common method for forming an amide bond involves the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be activated.[1]
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available. | Lower reactivity, risk of racemization, N-acylurea formation, byproduct removal can be difficult (DCU).[3] | Routine, simple couplings on a large scale where cost is a major factor. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, byproducts are generally water-soluble. | More expensive, can be moisture-sensitive. | Difficult couplings, reactions with sensitive or sterically hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very high reactivity, fast reaction times, low racemization.[1] | Most expensive, potential for guanidinium side product formation if addition order is wrong. | The most challenging couplings, including solid-phase peptide synthesis and fragment-based drug discovery. |
Q2: What is the optimal temperature and reaction time?
A2: Most amide/ester couplings are initially attempted at room temperature (20-25 °C). A typical reaction time to monitor is between 2 to 18 hours. If the reaction is sluggish (as determined by TLC or LC-MS), you can gently heat the reaction to 40-60 °C. For highly unreactive substrates, higher temperatures may be required, but be aware that elevated temperatures can also increase the rate of side reactions.
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.
-
TLC: Provides a quick, qualitative assessment. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent spot and the appearance of a new product spot indicates the reaction is proceeding.
-
LC-MS: Offers a more definitive and quantitative view. It confirms the mass of the desired product and can help identify byproducts. By tracking the relative peak areas of starting material and product over time, you can accurately determine when the reaction is complete.
Q4: My final product is difficult to purify. What are some common strategies?
A4: Purification can be challenging, especially if byproducts have similar polarities to your product.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts like DIPEA salts and HOBt. If you used EDC, its urea byproduct is also water-soluble.[3]
-
Filtration: If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[3]
-
Column Chromatography: This is the most powerful method for separating complex mixtures. A careful selection of the solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is key to achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
Experimental Protocols & Workflows
Protocol 1: General Amide Coupling using HATU
This protocol describes a robust method for coupling this compound with a primary or secondary amine, suitable for challenging substrates.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This step is crucial for forming the activated ester and preventing side reactions.
-
Nucleophile Addition: Add the amine (1.05 eq) to the reaction mixture, either neat if it's a liquid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40 °C.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Diagram: General Amide Coupling Workflow
References
Side reactions to consider when using 5-Cyano-3-fluoropicolinic acid.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective use of 5-Cyano-3-fluoropicolinic acid. It addresses potential side reactions, offers troubleshooting advice, and presents detailed protocols to mitigate common issues encountered during experimental work. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction to this compound: A Versatile Building Block
This compound is a highly functionalized heterocyclic compound increasingly utilized in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a cyano group, and a fluorine atom on an electron-deficient pyridine ring—offers a versatile platform for the synthesis of complex molecules. However, this same multifunctionality can also be a source of undesired side reactions. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?
A1: The most prevalent side reactions during amide coupling include hydrolysis of the cyano group, nucleophilic displacement of the fluoride, and decarboxylation under harsh conditions. The specific side products will depend on the coupling reagents, base, solvent, and temperature used.
Q2: How can I minimize the hydrolysis of the cyano group?
A2: To minimize hydrolysis of the cyano group to the corresponding amide or carboxylic acid, it is crucial to use anhydrous reaction conditions and to avoid strongly acidic or basic conditions for extended periods. Use of non-nucleophilic bases, such as diisopropylethylamine (DIPEA), is recommended over stronger, more nucleophilic bases.
Q3: Is the fluorine atom susceptible to substitution?
A3: Yes, the fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. Strong nucleophiles, including certain amines, can displace the fluoride, particularly at elevated temperatures.
Q4: What are the optimal conditions for storing this compound?
A4: this compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.[1] It is stable under recommended storage conditions.[1]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section delves into specific side reactions, their mechanisms, and actionable strategies to minimize their occurrence.
Hydrolysis of the Cyano Group
The cyano group (-CN) can undergo hydrolysis to form a primary amide (-CONH₂) or a carboxylic acid (-COOH) under both acidic and basic conditions.[2][3] This can lead to the formation of undesired impurities that may be difficult to separate from the desired product.
-
Mechanism:
-
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases like DIPEA or proton sponge instead of hydroxide-containing bases or primary/secondary amines in excess.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom at the 3-position is on an electron-deficient pyridine ring, making it susceptible to displacement by nucleophiles. While 3-halopyridines are generally less reactive towards SNAr than their 2- and 4-substituted counterparts, the presence of the electron-withdrawing cyano group enhances this reactivity.[4]
-
Common Nucleophiles: The amine coupling partner, especially if it is a primary or a less sterically hindered secondary amine, can act as a nucleophile. Stronger nucleophiles like thiolates or alkoxides will readily displace the fluoride.
-
Troubleshooting & Mitigation:
-
Amine Stoichiometry: Use a stoichiometric amount of the amine or a slight excess (e.g., 1.05-1.1 equivalents) to minimize the concentration of free amine available for SNAr.
-
Order of Addition: Add the coupling agent to a solution of the carboxylic acid before introducing the amine. This pre-activation can favor the desired amidation over SNAr.
-
Lower Reaction Temperature: Perform the coupling at room temperature or below if the reaction kinetics allow. Avoid prolonged heating.
-
Alternative Coupling Reagents: Consider using coupling reagents that generate a highly reactive intermediate at low temperatures, allowing for rapid amide bond formation that outcompetes the slower SNAr reaction.
-
Decarboxylation
Picolinic acids are known to undergo decarboxylation, particularly at elevated temperatures.[5][6][7] The reaction is thought to proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[6]
-
Contributing Factors:
-
High Temperatures: Thermal stress is the primary driver for decarboxylation.
-
Acidic or Basic Conditions: Both can facilitate decarboxylation, though the mechanism may differ.
-
-
Troubleshooting & Mitigation:
-
Avoid Excessive Heat: Maintain the reaction temperature at the minimum required for efficient coupling. If the reaction is sluggish, consider a more potent coupling agent rather than increasing the temperature.
-
pH Control: Avoid strongly acidic or basic conditions for extended periods. Neutral or slightly basic conditions are generally preferred for amide coupling.
-
Side Reactions Involving Coupling Reagents
The choice of coupling reagent can also introduce specific side reactions.
-
Carbodiimides (e.g., DCC, EDC): Can lead to the formation of N-acylurea byproducts, which can be difficult to remove. In the presence of primary amides (which can be formed from cyano group hydrolysis), carbodiimides can also cause dehydration to the nitrile.[8]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): Can react with the amine coupling partner to form a guanidinium byproduct, especially if the amine is added before the carboxylic acid is fully activated.
-
Mitigation:
-
Proper Reagent Selection: Choose a coupling reagent appropriate for the scale and sensitivity of the reaction. For instance, EDC is often preferred over DCC in solution-phase synthesis due to the water-solubility of its urea byproduct.
-
Optimized Order of Addition: For uronium/aminium reagents, always pre-activate the carboxylic acid before adding the amine.
-
Experimental Protocols
Protocol 1: Standard Amide Coupling with Minimized Side Reactions
This protocol is designed to minimize the common side reactions when coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.05 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether (for precipitation)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve the amine (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
| Side Reaction | Potential Byproduct | Mitigation Strategy | Analytical Detection |
| Cyano Group Hydrolysis | 5-Carbamoyl-3-fluoropicolinic acid or 3-Fluoro-pyridine-2,5-dicarboxylic acid | Anhydrous conditions, non-nucleophilic base, low temperature | LC-MS (mass change), IR (C=O stretch) |
| Nucleophilic Aromatic Substitution | 3-Amino-substituted picolinic acid derivative | Stoichiometric amine, low temperature, pre-activation | LC-MS (mass change), ¹⁹F NMR (disappearance of signal) |
| Decarboxylation | 5-Cyano-3-fluoropyridine | Avoid high temperatures | GC-MS, ¹H NMR (loss of COOH proton) |
| N-Acylurea Formation (with carbodiimides) | N-acylurea byproduct | Use of additives (e.g., HOBt), alternative coupling reagents | Chromatography (difficult separation), ¹H NMR |
Visualizations
Logical Flowchart for Troubleshooting Amide Coupling Reactions
Caption: Troubleshooting workflow for amide coupling.
Potential Side Reaction Pathways
Caption: Major side reaction pathways.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 669066-91-5|5-Bromo-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
Stability issues of 5-Cyano-3-fluoropicolinic acid under different reaction conditions.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Cyano-3-fluoropicolinic acid (CAS 1200498-46-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this critical building block. We will address common questions and provide troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a fluorine atom on a pyridine ring, provides multiple reactive handles for molecular elaboration. However, this multi-functional nature also introduces potential stability issues that can impact storage, reaction efficiency, and purity. This guide provides field-proven insights into its handling, potential degradation pathways, and methods for troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Proper storage is the first line of defense against degradation. Based on the chemical nature of the compound and data from close structural analogs like 5-Bromo-3-fluoropicolinic acid, we recommend the following:
-
Temperature: Store at room temperature.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] The compound is a carboxylic acid and can be hygroscopic. Moisture should be avoided to prevent potential side reactions.
-
Light: Keep the container in a dark place, away from direct sunlight, as fluoro-aromatic compounds can be susceptible to photodegradation.[2][3]
The rationale is to minimize exposure to atmospheric moisture, oxygen, and light, which are common initiators of degradation for complex organic molecules.
Q2: My reaction yield is unexpectedly low, and I suspect the starting material. How can I troubleshoot this?
If you suspect the integrity of your this compound, a systematic approach is necessary. Degradation can occur during storage or upon dissolution in a reaction solvent.
First, always perform an initial quality control check on a new batch of the material, even if a Certificate of Analysis is provided. A simple High-Performance Liquid Chromatography (HPLC) run can confirm the purity. If you observe new impurity peaks compared to a reference chromatogram, degradation may have occurred. The following diagram outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for reaction failure.
Q3: What are the primary chemical degradation pathways I should be aware of?
There are two principal degradation pathways for this molecule under common laboratory conditions: decarboxylation and hydrolysis of the nitrile group .
-
Decarboxylation: This involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, typically promoted by heat.[4] For heteroaromatic carboxylic acids, this can sometimes be facilitated by metal catalysts or occur under thermal stress.[5] The resulting product would be 3-Fluoro-5-cyanopyridine .
Caption: Thermal or catalytic decarboxylation pathway.
-
Hydrolysis of the Cyano Group: The nitrile (-C≡N) functional group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This reaction is typically catalyzed by strong acids or bases, often requiring heat.[6] For instance, the synthesis of the analogous 5-bromo-3-fluoropicolinic acid involves refluxing the corresponding nitrile with concentrated HCl at 140°C.[1]
Caption: Acid or base-catalyzed hydrolysis of the nitrile group.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability in solution is highly pH-dependent. When designing experiments or formulations, it is crucial to select an appropriate pH range to minimize degradation.
| pH Range | Expected Stability | Potential Issues & Rationale |
| Strongly Acidic (< 2) | Moderate to Low | The picolinic acid moiety itself is robust[1], but prolonged heating in strong acid can catalyze the hydrolysis of the nitrile group to the corresponding amide or dicarboxylic acid. |
| Weakly Acidic (3 - 6) | High | In this range, the compound exists predominantly in its protonated carboxylic acid form. This is generally the most stable region for storage in solution, minimizing risks of both decarboxylation and hydrolysis. |
| Neutral (6.5 - 7.5) | High | The compound will exist in equilibrium between its acid and carboxylate salt forms. Stability is generally good, but this is a region where photolytic degradation can be a concern for many fluoroquinolone-type structures.[7] |
| Basic (> 8) | Low | In basic conditions, the compound exists as a carboxylate salt. This environment can promote base-catalyzed hydrolysis of the nitrile group .[6] Strongly basic conditions should be avoided unless the goal is to saponify the nitrile. |
Q5: I see a new peak in my HPLC/LC-MS analysis after my reaction. What are the likely degradation products?
If your reaction conditions are harsh (e.g., high temperature, extreme pH), you may be forming one of the degradation products mentioned in Q3. LC-MS is an excellent tool for identifying these species by their mass.
| Potential Product | Structure | Molecular Weight | Mass Change from Parent (166.11 g/mol ) | Identification Notes |
| Decarboxylation Product | 3-Fluoro-5-cyanopyridine | 122.10 g/mol | -44.01 Da | Loss of CO₂. Confirmed by disappearance of the -COOH proton in ¹H NMR. |
| Amide Hydrolysis Product | 5-Carbamoyl-3-fluoropicolinic acid | 184.12 g/mol | +18.01 Da | Addition of H₂O to the nitrile. |
| Di-acid Hydrolysis Product | 3-Fluoropyridine-2,5-dicarboxylic acid | 185.11 g/mol | +19.00 Da | Addition of H₂O and loss of NH₃ from the nitrile group. |
Troubleshooting Guides & Protocols
Guide 1: Protocol for Assessing Stability in a Reaction Solvent
This protocol provides a self-validating system to determine if this compound is stable under your specific experimental conditions before committing to a large-scale reaction.
Experimental Workflow Diagram
Caption: Workflow for a solution stability study.
Step-by-Step Protocol
-
Preparation: Prepare a solution of this compound in your proposed reaction solvent at the intended concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the solution, dilute as necessary, and analyze by a validated HPLC method to determine the initial purity. This is your baseline.
-
Incubation: Place the bulk of the solution under the exact conditions of your planned experiment (e.g., temperature, inert atmosphere, exposure to a specific reagent).
-
Time-Point Sampling: At regular intervals (e.g., 1 hour, 4 hours, and at the final reaction time), withdraw aliquots from the solution.
-
Analysis: Analyze each aliquot by HPLC using the same method as the T=0 sample.
-
Evaluation:
-
Calculate the percent purity of the parent compound at each time point relative to the total peak area.
-
A loss of purity greater than 2% indicates instability under the tested conditions.
-
If instability is observed, use LC-MS to analyze the time-point samples to identify degradation products, which will provide clues on how to modify the reaction conditions (e.g., lower temperature to prevent decarboxylation).
-
This proactive stability screen can save significant time and resources by identifying problematic conditions early in the development process. For guidelines on developing stability-indicating analytical methods, refer to established resources.[3][8]
References
- 1. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive understanding of fluoroquinolones degradation via the MPUV/PAA process: Radical chemistry, matrix effects, and degradation pathways - American Chemical Society [acs.digitellinc.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Poor Solubility of 5-Cyano-3-fluoropicolinic Acid
Welcome to the technical support center for common challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Cyano-3-fluoropicolinic acid as a critical building block and are encountering solubility issues during their reactions. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the success and efficiency of your experimental work.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a complex interplay between its various functional groups and its overall solid-state structure. Understanding these characteristics is the first step in troubleshooting.
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Polar, Acidic Group: The carboxylic acid (-COOH) is a polar, protic group capable of hydrogen bonding, which typically confers solubility in polar protic solvents like water or alcohols.[1][2]
-
Aromatic Pyridine Ring: The core structure is a pyridine ring, which is a relatively nonpolar, aromatic system. This component limits solubility in highly polar solvents like water, especially as molecular weight increases.[3]
-
Hydrogen Bond Acceptors: The molecule contains multiple hydrogen bond acceptors: the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen. This feature allows it to interact favorably with hydrogen bond donor solvents.[3]
-
Electron-Withdrawing Groups: The cyano (-CN) and fluoro (-F) substituents are strongly electron-withdrawing. They modulate the electronic properties of the pyridine ring and can influence intermolecular interactions, such as crystal lattice packing.
-
Crystalline Structure: As a solid, the compound's molecules are arranged in a crystal lattice. To dissolve, the solvent must provide enough energy to overcome the lattice energy. A highly stable crystal lattice results in lower solubility.
The combination of a polar, acidic head with a larger, more rigid aromatic body means the molecule does not behave as a simple short-chain carboxylic acid.[4] Its solubility is a delicate balance between these competing factors.
Caption: Key molecular features influencing solubility.
Section 2: Initial Troubleshooting & Diagnosis
Q2: My this compound isn't dissolving in my reaction solvent. What are the first steps I should take?
A2: Before making significant changes to your protocol, follow this systematic diagnostic workflow to rule out common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
Technical Support Center: Overcoming Challenges in the Purification of 5-Cyano-3-fluoropicolinic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Cyano-3-fluoropicolinic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges presented by this highly functionalized heterocyclic compound. Our approach is grounded in fundamental chemical principles and field-proven insights to help you achieve optimal purity and yield in your experiments.
Introduction: The Challenge of a Multifunctional Scaffold
This compound is a versatile building block in medicinal chemistry, valued for its unique electronic properties and multiple points for diversification.[1] However, the very features that make it attractive—the electron-withdrawing cyano and fluoro groups, the basic pyridine nitrogen, and the acidic carboxylic acid—create a complex purification landscape. The molecule's zwitterionic nature and susceptibility to certain side reactions necessitate a carefully considered purification strategy.[2][3] This guide is designed to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities I will encounter in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, based on the structure, several common impurities can be anticipated:
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Hydrolysis Byproducts: The most common process-related impurity is likely the corresponding amide, 3-Fluoro-5-(carbamoyl)picolinic acid , formed by partial hydrolysis of the cyano group. This is especially prevalent if the synthesis or workup involves harsh acidic or basic conditions with heat.[4][5] Over-hydrolysis can lead to the formation of 3-Fluoropyridine-2,5-dicarboxylic acid .
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist. For instance, if the carboxylic acid is generated by hydrolysis of a methyl ester, you may find residual Methyl 5-cyano-3-fluoropicolinate .[6]
-
Isomeric Impurities: Syntheses starting from substituted pyridines can sometimes yield minor isomers, such as 4-Cyano-3-fluoropicolinic acid , which can be difficult to separate due to similar physicochemical properties.[2][7]
Q2: My compound seems to have poor solubility in common organic solvents. Why is this, and what can I do?
A2: This is a classic characteristic of picolinic acids and other zwitterionic molecules.[2] The combination of a basic pyridine nitrogen and an acidic carboxylic acid allows the molecule to form a stable intramolecular salt, which significantly increases its polarity and crystal lattice energy. This leads to high melting points and poor solubility in many non-polar solvents.
-
Strategy: To improve solubility, you must disrupt this zwitterionic interaction. This can be achieved by:
-
Acidification: Adding a small amount of a strong acid (e.g., HCl, TFA) will protonate the pyridine nitrogen, resulting in a cationic species that is more soluble in polar protic solvents like methanol or water.
-
Basification: Adding a base (e.g., NaOH, Et₃N) will deprotonate the carboxylic acid, forming an anionic salt that is often highly soluble in water or alcohol-water mixtures.
-
Q3: Is recrystallization a viable method for purifying this compound?
A3: Yes, recrystallization can be effective, but solvent selection is critical. Due to the compound's high polarity, you will likely need polar solvents. However, pyridinic compounds can be notoriously difficult to crystallize and may "oil out."[8]
-
Recommended Approach: Start with small-scale solubility tests in solvents like ethanol, methanol, acetonitrile, or water. A mixed-solvent system is often most effective. For example, dissolving the crude product in a hot polar solvent like ethanol and then slowly adding a less polar anti-solvent (e.g., ethyl acetate or toluene) until turbidity appears can induce crystallization upon cooling.[8] Using water as a solvent can yield very pure product, but recovery can be challenging.
Q4: What is the best way to monitor the purity of my fractions during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method.
-
Starting HPLC Conditions: A reversed-phase C18 column is a good starting point. Given the polar and ionizable nature of the analyte, a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid.[9][10] A gradient elution from low to high organic content will be necessary to elute the polar compound and any less polar impurities.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems in a cause-and-effect format.
Problem 1: Oiling Out During Recrystallization
Your compound precipitates as a viscous oil instead of forming crystals upon cooling the recrystallization solvent.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| High Impurity Concentration | Impurities can depress the melting point of the mixture and inhibit the formation of a crystal lattice, leading to a supercooled liquid (oil) state. |
| Solution: 1. Pre-Purification: First, attempt a simple aqueous acid-base extraction. Dissolve the crude material in a dilute base (e.g., 1M NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate your product. Filter and dry this pre-purified material before attempting recrystallization.2. Solvent Volume: Try reheating the oiled-out mixture and adding more hot solvent to decrease saturation. Slow cooling is paramount. | |
| Inappropriate Solvent Choice | The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent might be higher than the melting point of your compound-impurity mixture. |
| Solution: 1. Employ an Anti-Solvent: If the compound is too soluble, dissolve it in a minimum amount of a good hot solvent (e.g., methanol) and slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., dichloromethane or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.2. Change Solvents: Experiment with different solvent systems. Polar aprotic solvents like acetonitrile or protic solvents like isopropanol may offer a better solubility profile. |
Problem 2: Co-elution of Impurities in Reversed-Phase HPLC
You are unable to resolve your product from a key impurity, likely the corresponding amide, using a standard C18 column.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Insufficient Chromatographic Selectivity | The product and the amide impurity are both highly polar and may have very similar retention times on a standard C18 phase, which primarily separates based on hydrophobicity. |
| Solution: 1. Switch to Mixed-Mode Chromatography: This is the most robust solution. Use a column that offers both reversed-phase and ion-exchange properties (e.g., a mixed-mode reversed-phase/cation-exchange column).[11] This allows you to exploit differences in both hydrophobicity and the pKa of the pyridine nitrogen. The additional cation-exchange interaction will provide a secondary separation mechanism, significantly enhancing resolution between the picolinic acid and its less basic amide analog.[2]2. Modify Mobile Phase pH: Systematically vary the pH of the aqueous mobile phase (e.g., from pH 2.5 to 4.0). Changing the ionization state of the pyridine nitrogen and carboxylic acid can alter retention times and may improve separation.3. Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that excels at separating polar compounds. | |
| Poor Peak Shape | Tailing or broad peaks can mask the presence of closely eluting impurities. |
| Solution: 1. Ensure Sufficient Acidification: Use a low pH mobile phase (e.g., pH 2.5-3.0 with phosphoric or formic acid) to fully protonate the carboxylic acid and ensure consistent interaction with the stationary phase.[10]2. Check for Metal Chelation: Picolinic acids are known chelating agents. If trace metals are present in your HPLC system or sample, they can cause severe peak tailing. Add a small amount of a chelating agent like EDTA to your mobile phase to mitigate this. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to remove neutral organic impurities and some basic/acidic byproducts before final purification.
-
Dissolution: Dissolve the crude solid (1.0 g) in an aqueous solution of 1 M sodium bicarbonate (20 mL). The picolinic acid should dissolve as its sodium salt.
-
Extraction of Neutral/Basic Impurities: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (2 x 20 mL). Discard the organic layers, which contain neutral and basic impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A white precipitate of the purified picolinic acid should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 5 mL).
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Workflow: Purification Strategy Selection
The following decision tree can guide the selection of an appropriate purification strategy based on the level of impurity.
Caption: Decision workflow for purifying this compound.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-BROMO-3-FLUOROPICOLINIC ACID CAS#: 669066-91-5 [m.chemicalbook.com]
- 6. 1200498-42-5|Methyl 5-cyano-3-fluoropicolinate|BLD Pharm [bldpharm.com]
- 7. 1803753-87-8|4-Cyano-3-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Picolinic Acid | SIELC Technologies [sielc.com]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Preventing decomposition of 5-Cyano-3-fluoropicolinic acid during storage.
Welcome to the technical support center for 5-Cyano-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent decomposition and maintain the purity of your material.
I. Understanding the Stability of this compound
This compound is a substituted pyridine carboxylic acid. Its stability is influenced by the presence of three key functional groups: a carboxylic acid at the 2-position, and electron-withdrawing fluoro and cyano groups at the 3- and 5-positions, respectively. These features make the molecule susceptible to specific degradation pathways, primarily decarboxylation and hydrolysis.
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is a known degradation route for picolinic acids, particularly when subjected to heat. The presence of electron-withdrawing groups, such as the fluoro and cyano substituents on this molecule, can accelerate this process.[1][2][3]
-
Hydrolysis: The cyano (nitrile) group can undergo hydrolysis to form a carboxylic acid or an amide intermediate, especially in the presence of strong acids or bases and moisture.[4][5][6]
Understanding these potential degradation pathways is crucial for establishing appropriate storage and handling procedures.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.
Q2: What are the primary degradation products I should be aware of?
A2: The two primary degradation products to monitor are:
-
3-Fluoro-5-cyanopyridine: Formed via decarboxylation.
-
3-Fluoro-5-carboxypicolinic acid: Formed via hydrolysis of the nitrile group.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at ambient temperature may be acceptable for immediate use, it is not recommended for long-term storage due to the increased risk of decarboxylation. For periods longer than a few days, refrigeration is advised.
Q4: Is this compound sensitive to light?
A4: Yes, as with many complex organic molecules, exposure to light, particularly UV light, can provide the energy to initiate degradation. Therefore, it is best to store the compound in an amber or opaque container in a dark location. Photostability testing according to ICH guidelines (Q1B) is recommended if the compound will be exposed to light during processing.[7][8][9][10][11]
Q5: How does humidity affect the stability of this compound?
A5: Humidity can significantly impact the stability of solid-state carboxylic acids.[12][13][14][15] Moisture can facilitate the hydrolysis of the nitrile group and may also accelerate other degradation pathways. It is imperative to store the compound in a desiccated environment or with a desiccant.
III. Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Potency/Purity Over Time | Gradual decomposition due to improper storage conditions. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container with a desiccant. 2. Analytical Re-evaluation: Perform purity analysis using a stability-indicating HPLC method (see Section V) to identify and quantify degradation products. 3. Review Handling Procedures: Ensure that the compound is not repeatedly exposed to ambient temperature and humidity. Aliquot the material into smaller, single-use vials if frequent access is required. |
| Presence of 3-Fluoro-5-cyanopyridine Impurity | Decarboxylation has occurred, likely due to exposure to elevated temperatures. | 1. Assess Thermal History: Review the storage and handling history for any instances of exposure to high temperatures. 2. Implement Stricter Temperature Control: Enforce consistent storage at 2-8°C. Avoid leaving the compound on a lab bench for extended periods. |
| Presence of 3-Fluoro-5-carboxypicolinic acid Impurity | Hydrolysis of the nitrile group has occurred, likely due to moisture exposure. | 1. Check for Moisture Ingress: Inspect the container seal for integrity. Ensure a desiccant is present and active. 2. Use an Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert gas like argon or nitrogen to displace moisture-laden air. |
| Discoloration of the Solid Material | May indicate the formation of minor degradation products or impurities. | 1. Investigate the Cause: Discoloration can be a sign of various degradation pathways. Use analytical techniques to identify the impurities. 2. Purification: If the purity has dropped significantly, repurification by recrystallization or chromatography may be necessary. |
IV. Visualizing Degradation Pathways
The following diagrams illustrate the primary decomposition routes for this compound.
V. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method that can be adapted and validated for the routine analysis and stability testing of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For stability samples, accurately weigh and dissolve the material in the same diluent to achieve a similar concentration.
4. Method Validation (User Responsibility): This method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the parent compound from its degradation products.[16][17][18][19]
Protocol 2: Workflow for Long-Term Stability Study
This workflow, based on ICH guidelines, provides a framework for assessing the long-term stability of this compound.[20][21]
VI. Concluding Remarks from Your Application Scientist
The chemical stability of this compound is paramount for the success and reproducibility of your research and development efforts. By implementing the storage and handling procedures outlined in this guide, you can significantly mitigate the risks of decarboxylation and hydrolysis. Proactive stability testing using a validated analytical method will provide the necessary assurance of your material's quality over time. Should you encounter any issues not covered in this guide, please do not hesitate to reach out to our technical support team for further assistance.
VII. References
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available at: --INVALID-LINK--
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Dunn, G. E., & Thimm, H. F. (Year not available). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: --INVALID-LINK--
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Canadian Science Publishing. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. Available at: --INVALID-LINK--
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Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: --INVALID-LINK--
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Wikipedia. (n.d.). Decarboxylation. Wikipedia. Available at: --INVALID-LINK--
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: --INVALID-LINK--
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ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: --INVALID-LINK--
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: --INVALID-LINK--
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: --INVALID-LINK--
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PMC. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC. Available at: --INVALID-LINK--
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PubMed. (n.d.). ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed. Available at: --INVALID-LINK--
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: --INVALID-LINK--
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ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: --INVALID-LINK--
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. Available at: --INVALID-LINK--
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Semantic Scholar. (n.d.). Effect of moisture on solid state stability. Semantic Scholar. Available at: --INVALID-LINK--
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Available at: --INVALID-LINK--
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: --INVALID-LINK--
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Google Patents. (n.d.). Process for hydrolysis of nitriles. Google Patents. Available at: --INVALID-LINK--
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RTI International. (n.d.). Evaluation of the long-term stability of select Phenylacetylindole, Cycloalkylindole, Quinolinyl, and Carboxamide synthetic cannabinoids using LC-MS/MS. RTI International. Available at: --INVALID-LINK--
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Kymos Group. (2024). Stability Testing in 2024. Kymos Group. Available at: --INVALID-LINK--
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ResearchGate. (n.d.). Effect of moisture on solid state stability. ResearchGate. Available at: --INVALID-LINK--
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Slideshare. (n.d.). Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. Slideshare. Available at: --INVALID-LINK--
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PubMed. (n.d.). The stabilizing effect of moisture on the solid-state degradation of gabapentin. PubMed. Available at: --INVALID-LINK--
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MDPI. (n.d.). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available at: --INVALID-LINK--
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MDPI. (n.d.). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. Available at: --INVALID-LINK--
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PubMed. (n.d.). Long-Term High-Temperature Stability of Functionalized Graphene Oxide Nanoplatelets in Arab-D and API Brine. PubMed. Available at: --INVALID-LINK--
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Quora. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids? Quora. Available at: --INVALID-LINK--
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PMC. (n.d.). dM-Dim for Carboxylic Acid Protection. PMC. Available at: --INVALID-LINK--
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Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. Available at: --INVALID-LINK--
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ResearchGate. (n.d.). Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. ResearchGate. Available at: --INVALID-LINK--
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Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Britannica. Available at: --INVALID-LINK--
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Online Biology Notes. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Online Biology Notes. Available at: --INVALID-LINK--
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: --INVALID-LINK--
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CK-12. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids? CK-12. Available at: --INVALID-LINK--
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BLD Pharm. (n.d.). 5-Bromo-3-fluoropicolinic acid. BLD Pharm. Available at: --INVALID-LINK--
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ResearchGate. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: --INVALID-LINK--
-
MedChemExpress. (n.d.). 5-Bromo-3-fluoropicolinic acid-COA-135292. MedChemExpress. Available at: --INVALID-LINK--
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Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-UV Method for the Quantification of 5-Cyano-3-fluoropicolinic Acid
This guide provides a comprehensive comparison of a newly developed, rapid Ultra-High-Performance Liquid Chromatography (UPLC-UV) method against a conventional High-Performance Liquid Chromatography (HPLC-UV) method for the quantitative analysis of 5-Cyano-3-fluoropicolinic acid. As a critical intermediate in pharmaceutical synthesis, the accurate and efficient quantification of this molecule is paramount for ensuring process control and final product quality.[1][2]
This document is structured to provide not just the validation data, but also the scientific rationale behind the experimental design, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The objective is to demonstrate that the new analytical procedure is fit for its intended purpose through a rigorous validation process.[5][6]
The Rationale for a New Method
The existing analytical method (Method A), while reliable, is based on traditional HPLC technology, which results in longer run times and higher solvent consumption. The development of a new UPLC method (Method B) was driven by the need for higher throughput and reduced operational costs without compromising analytical accuracy or precision. This aligns with the lifecycle approach to analytical procedures, where methods are refined and improved over time.
Analytical Methodologies: A Head-to-Head Comparison
The fundamental difference between the two methods lies in the chromatographic principles employed. Method B utilizes sub-2 µm particle size columns, which allow for faster separations and improved resolution at higher linear velocities.
| Parameter | Method A: Conventional HPLC-UV | Method B: Novel UPLC-UV |
| Instrument | Standard HPLC System with UV Detector | UPLC System with Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0) | Gradient: 20mM Potassium Phosphate Buffer (pH 3.0) (A) and Acetonitrile (B). Gradient from 30% to 70% B over 2.5 min. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 272 nm | PDA at 272 nm |
| Injection Volume | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
| Run Time | 10 minutes | 3 minutes |
Causality Behind Experimental Choices: The choice of a sub-2 µm column in Method B necessitates the use of a UPLC system capable of handling the higher backpressures. The gradient elution in Method B allows for a more rapid elution of the analyte while maintaining excellent peak shape and separation from potential impurities. The elevated column temperature of 40°C reduces mobile phase viscosity, further enabling higher flow rates and efficiency.
Validation Workflow and Parameters
The validation process is a systematic demonstration that an analytical method is suitable for its intended purpose.[2][7] The following workflow was applied to both methods to ensure a fair comparison based on the ICH Q2(R2) framework.[3][6]
Caption: A flowchart of the analytical method validation lifecycle.
Comparative Validation Data
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][8]
Experimental Protocol:
-
A solution of the this compound standard was prepared.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared.
-
A spiked solution was prepared by adding the standard to the placebo.
-
Forced degradation studies were performed on the standard (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradants.
-
All samples were analyzed, and the chromatograms were assessed for interference at the retention time of the analyte peak.
Results:
| Parameter | Method A: Conventional HPLC-UV | Method B: Novel UPLC-UV |
| Placebo Interference | No peak at analyte retention time | No peak at analyte retention time |
| Peak Purity (Degradation) | Pass (Index > 0.999) | Pass (Index > 0.999) |
| Resolution from nearest degradant peak | 2.1 | 4.5 |
Analysis: Both methods demonstrated excellent specificity. However, Method B provided significantly better resolution from the closest eluting degradation product, showcasing its superior separating power. This is a critical advantage for stability-indicating methods.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]
Experimental Protocol:
-
A stock solution of the standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against concentration, and a linear regression analysis was performed.
Results:
| Parameter | Method A: Conventional HPLC-UV | Method B: Novel UPLC-UV |
| Range Studied (µg/mL) | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Y-intercept | 1502 | 895 |
| Slope | 25430 | 18560 |
Analysis: Both methods exhibit excellent linearity. Method B's higher correlation coefficient (closer to 1.0) indicates a slightly better fit of the data to the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed using recovery studies.
Experimental Protocol:
-
A placebo mixture was prepared.
-
The analyte was spiked into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate preparations were made for each level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results:
| Spiked Level | Method A: % Recovery (Mean ± RSD) | Method B: % Recovery (Mean ± RSD) |
| 80% | 99.1% ± 0.8% | 100.2% ± 0.4% |
| 100% | 99.5% ± 0.6% | 100.1% ± 0.3% |
| 120% | 100.8% ± 0.7% | 99.7% ± 0.5% |
| Overall Mean Recovery | 99.8% | 100.0% |
Analysis: Both methods are highly accurate, with mean recoveries very close to 100%. Method B shows slightly better precision in its recovery results, as indicated by the lower Relative Standard Deviation (RSD) values.
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]
Experimental Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration by the same analyst on the same day and with the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.
Results:
| Parameter | Method A: Conventional HPLC-UV | Method B: Novel UPLC-UV |
| Repeatability (%RSD, n=6) | 0.75% | 0.41% |
| Intermediate Precision (%RSD, n=12) | 1.10% | 0.65% |
Analysis: Method B is demonstrably more precise than Method A at both levels. The lower %RSD indicates less variability in the results, which is a key attribute of a reliable quality control method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
The calculated LOQ concentration was verified by preparing and analyzing samples at this concentration to confirm adequate precision and accuracy.
Results:
| Parameter | Method A: Conventional HPLC-UV | Method B: Novel UPLC-UV |
| LOD (µg/mL) | 0.5 | 0.15 |
| LOQ (µg/mL) | 1.5 | 0.45 |
Analysis: Method B is significantly more sensitive, with LOD and LOQ values that are more than three times lower than those of Method A. This makes it far more suitable for impurity analysis and the detection of trace amounts of the analyte.
Caption: Key performance indicators driving method selection.
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Experimental Protocol:
-
The effect of small variations in key parameters was assessed.
-
Parameters varied included: Mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±10%).
-
The impact on system suitability parameters (e.g., peak tailing, theoretical plates) and analyte quantification was recorded.
Results:
| Varied Parameter | Method A: Impact | Method B: Impact |
| pH ± 0.2 | Minor shift in retention time (>5%) | Negligible shift in retention time (<2%) |
| Temp ± 2 °C | Minor shift in retention time | Negligible shift in retention time |
| Flow Rate ± 10% | Proportional shift in retention time | Proportional shift in retention time |
| System Suitability | Remained within limits | Remained well within limits |
Analysis: Both methods are robust. Method B showed slightly less sensitivity to changes in mobile phase pH, which can be attributed to the efficiency of the gradient elution on the UPLC column.
Summary and Conclusion
This validation study provides documented evidence that both the conventional HPLC and the novel UPLC methods are suitable for the quantitative analysis of this compound. However, the comparative data clearly demonstrates the superiority of the new UPLC method.
| Validation Parameter | Method A: Conventional HPLC | Method B: Novel UPLC | Advantage |
| Run Time | 10 minutes | 3 minutes | Method B |
| Specificity (Resolution) | 2.1 | 4.5 | Method B |
| Linearity (r²) | 0.9992 | 0.9998 | Method B |
| Accuracy (% Recovery) | 99.8% | 100.0% | Comparable |
| Precision (%RSD) | 1.10% | 0.65% | Method B |
| Sensitivity (LOQ) | 1.5 µg/mL | 0.45 µg/mL | Method B |
| Robustness | Robust | Robust | Comparable |
Recommendation:
Based on the comprehensive validation data, the adoption of Method B (Novel UPLC-UV) is strongly recommended. Its advantages—including a 70% reduction in run time , significantly improved sensitivity, higher precision, and superior resolving power—translate directly to increased laboratory throughput, reduced solvent consumption and cost, and greater confidence in the analytical data. This aligns with modern pharmaceutical quality control objectives of achieving greater efficiency and data integrity.[1][9]
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. wjarr.com [wjarr.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. particle.dk [particle.dk]
Cross-reactivity studies of antibodies raised against 5-Cyano-3-fluoropicolinic acid conjugates.
An In-Depth Guide to Characterizing Antibody Specificity: Cross-Reactivity Studies of Antibodies to 5-Cyano-3-fluoropicolinic Acid Conjugates
For researchers and drug development professionals, the generation of antibodies against small molecules, or haptens, is a powerful tool for creating sensitive and specific immunoassays.[1][2] However, the utility of these antibodies is entirely dependent on their specificity. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using antibodies raised against the hapten this compound as a case study. We will move beyond rote protocols to explain the causal-driven experimental design, compare state-of-the-art analytical techniques, and provide a blueprint for interpreting the resulting data to select the optimal antibody for your application.
The Foundation: Immunogen Design and Competitor Selection
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[2][3] The design of this immunogen is the most critical variable influencing the resulting antibody's specificity.
The Immunogen: this compound-KLH
The carboxylic acid group on the picolinic acid ring provides a convenient handle for conjugation. Using a standard carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS), the hapten is covalently linked to amine groups on the carrier protein.[4]
-
Choice of Carrier: Keyhole Limpet Hemocyanin (KLH) is chosen for immunization due to its large size and high immunogenicity. For screening assays like ELISA, the hapten should be conjugated to a different, less complex carrier protein like Bovine Serum Albumin (BSA) to prevent the selection of antibodies that recognize the carrier protein itself.[1]
-
Linker Arm: The inclusion of a short spacer arm between the hapten and the carrier can improve immune recognition by presenting the hapten more effectively to immune cells.[1] A critical aspect of validation is to understand that the resulting antibodies may recognize the hapten, the linker, or a combination of both.[5]
Defining Specificity: The Competitor Panel
A cross-reactivity study is only as informative as the competitor molecules selected. The panel should include compounds that systematically probe the antibody's recognition of key functional groups on the target hapten.
| Compound Name | Structure | Rationale for Inclusion |
| Target Hapten | This compound | The target analyte; reference for 100% reactivity. |
| Competitor 1 | 3-Fluoropicolinic acid | To assess the importance of the C5-cyano group for antibody recognition. |
| Competitor 2 | 5-Cyanopicolinic acid | To assess the importance of the C3-fluoro group for antibody recognition. |
| Competitor 3 | 5-Carboxy-3-fluoropicolinic acid | To determine if the antibody tolerates a change from a cyano to a carboxyl group at the C5 position. |
| Competitor 4 | Picolinic Acid | To evaluate the contribution of the core picolinic acid ring structure to binding. |
| Competitor 5 | Nicotinic Acid | To test for specificity to the pyridine-2-carboxylic acid structure versus a pyridine-3-carboxylic acid isomer. |
Methodologies for Quantifying Cross-Reactivity
We will compare two orthogonal methods for assessing antibody specificity: the widely accessible Competitive ELISA and the data-rich Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Specificity Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for screening the cross-reactivity of a large number of compounds.[6] Its principle relies on the competition between the free hapten (in the sample or as a standard) and a fixed amount of hapten-conjugate (coated on the plate) for a limited number of antibody binding sites.[7][8] A high concentration of a cross-reacting compound in the sample will prevent the antibody from binding to the plate, resulting in a low signal. The signal is therefore inversely proportional to the concentration of the analyte.[9]
The following diagram outlines the key steps in a competitive ELISA for determining cross-reactivity.
Figure 1. Workflow for Competitive ELISA.
-
Plate Coating: Dilute the this compound-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.[10]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10]
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the target hapten and each competitor compound in assay buffer.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (diluted to a pre-determined optimal concentration).
-
Transfer 100 µL of this mixture to the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to 5 times.
-
Detection: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop and Read: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[9]
The data is used to generate a dose-response curve for each competitor. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined for each compound.
Percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competitor Compound) x 100
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a label-free technology that provides real-time quantitative data on biomolecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as an antibody (analyte) flows over and binds to an immobilized hapten-conjugate (ligand).[11] This allows for the precise determination of not only the binding affinity (K_D) but also the association (k_on) and dissociation (k_off) rate constants, providing a much richer understanding of the binding event than ELISA.[12][13]
The diagram below shows the typical workflow for an SPR-based cross-reactivity (competition) assay.
Figure 2. Workflow for SPR Competition Assay.
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard injection of EDC/NHS.
-
Inject the this compound-BSA conjugate over the activated surface until the desired immobilization level is reached.
-
Inject an ethanolamine solution to deactivate any remaining active esters.
-
-
Competition Analysis:
-
Prepare a series of solutions containing a fixed, sub-saturating concentration of the antibody mixed with a serial dilution of the competitor compound (from zero to a high concentration).
-
Inject each solution over the immobilized ligand surface for a defined period (association phase), followed by an injection of running buffer (dissociation phase).
-
The binding response is measured in Resonance Units (RU).
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to strip the bound antibody from the ligand, preparing the surface for the next injection.
-
Data Analysis: The binding signal at equilibrium is plotted against the log of the competitor concentration. This curve is used to determine the IC50. For a more detailed kinetic analysis, a direct binding assay (without competitors) can be run to determine the K_D, k_on, and k_off for each compound that shows significant binding.[14]
Interpreting the Data: A Comparative Analysis
To illustrate the power of this comparative approach, let's consider hypothetical data for two different monoclonal antibodies (MAb Clone 1A and MAb Clone 2B) raised against the 5-Cyano-3-FP-KLH immunogen.
Table 1: Competitive ELISA Cross-Reactivity Data
| Competitor Compound | MAb Clone 1A | MAb Clone 2B |
| IC50 (nM) | % Cross-Reactivity | |
| This compound | 15 | 100% |
| 3-Fluoropicolinic acid | >10,000 | <0.15% |
| 5-Cyanopicolinic acid | 350 | 4.3% |
| 5-Carboxy-3-fluoropicolinic acid | >10,000 | <0.15% |
| Picolinic Acid | >10,000 | <0.15% |
| Nicotinic Acid | >10,000 | <0.15% |
Table 2: SPR Kinetic and Affinity Data
| Binding Analyte | MAb Clone 1A | MAb Clone 2B |
| k_on (1/Ms) | k_off (1/s) | |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ |
| 3-Fluoropicolinic acid | No Binding | No Binding |
| 5-Cyanopicolinic acid | 1.2 x 10⁴ | 7.2 x 10⁻⁴ |
Note: Kinetic data is typically measured by immobilizing the antibody and flowing the small molecule analyte over the surface. The data shown here is illustrative.
Expert Analysis and Recommendations
-
MAb Clone 1A - The Highly Specific Candidate: The ELISA data shows this antibody is exceptionally specific. The cross-reactivity with analogues lacking either the cyano or fluoro group is extremely low (<5%). The SPR data confirms this high specificity, showing no measurable binding to the des-cyano analogue and a 30-fold weaker affinity (K_D) for the des-fluoro analogue. The fast "on-rate" (k_on) and very slow "off-rate" (k_off) for the target hapten indicate a stable, high-affinity interaction.
-
Recommendation: MAb Clone 1A is the ideal choice for a highly sensitive and specific quantitative assay, such as therapeutic drug monitoring or precise quantification of a metabolite, where discrimination from structurally similar molecules is paramount.
-
-
MAb Clone 2B - The Broader Recognition Candidate: This antibody displays significant cross-reactivity with compounds missing either the cyano (16.7%) or fluoro (31.3%) groups. Interestingly, the SPR data reveals the mechanism behind this. The cross-reactivity with the des-fluoro analogue is driven by a very similar on-rate and off-rate to the primary target, indicating the fluoro group contributes little to the binding interaction for this clone. Conversely, the weaker binding to the des-cyano analogue is due to a much slower on-rate.
-
Recommendation: MAb Clone 2B would be unsuitable for a specific quantitative assay. However, it could be valuable for developing a semi-quantitative screening assay designed to detect a class of related compounds (e.g., the parent compound and its primary metabolites).
-
Conclusion
The characterization of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay.[13][15] As demonstrated, relying on a single method may not provide the complete picture. By combining the high-throughput screening capability of Competitive ELISA with the deep kinetic insights of Surface Plasmon Resonance , researchers can build a comprehensive specificity profile. This dual-pronged approach empowers scientists to make informed, data-driven decisions, ensuring the selection of an antibody that is not just functional, but optimal for its intended application, thereby upholding the highest standards of scientific integrity.
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- 2. aptamergroup.com [aptamergroup.com]
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- 4. BJNANO - Cross-reactivities in conjugation reactions involving iron oxide nanoparticles [beilstein-journals.org]
- 5. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. envirologix.com [envirologix.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neobiotechnologies.com [neobiotechnologies.com]
Benchmarking Novel Kinase Inhibitors: A Comparative Performance Analysis of 5-Cyano-3-fluoropicolinic acid in an EGFR Kinase Assay
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule inhibitors against the EGFR tyrosine kinase domain has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] The relentless pursuit of novel chemical scaffolds that can offer improved potency, selectivity, or resistance profiles is a cornerstone of oncological drug discovery. This guide presents a technical benchmark of a novel picolinic acid derivative, 5-Cyano-3-fluoropicolinic acid, against established EGFR inhibitors in a biochemical kinase assay.
Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases. Their unique electronic and structural features make them attractive starting points for the design of new enzyme inhibitors. This guide provides a comprehensive, data-driven comparison to evaluate the potential of this compound as a viable scaffold for EGFR inhibition.
The Scientific Rationale: Targeting EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling and inducing cancer cell death.[3][6]
Caption: Simplified EGFR Signaling Pathway.
Comparative Benchmarking: An In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a direct, in vitro biochemical assay measuring EGFR kinase activity was employed. This self-validating system provides a clear, reproducible measure of a compound's ability to inhibit the target enzyme, independent of cellular uptake, efflux, or off-target effects. For this comparative study, we benchmarked our novel compound against three clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.[1][7]
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][8] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Test Compounds: this compound, Gefitinib, Erlotinib, Lapatinib (dissolved in 100% DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Luminescence-capable plate reader
Workflow Diagram:
Caption: Workflow for the EGFR Biochemical Kinase Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant EGFR enzyme and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or control inhibitor to the wells of a 96-well plate.
-
Include "no inhibitor" wells for positive control (100% enzyme activity) and "no enzyme" wells for a blank control.
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Performance Benchmarking Results
The inhibitory activities of this compound and the reference compounds against wild-type EGFR kinase are summarized below. The IC50 values represent the mean of three independent experiments.
| Compound | Chemical Scaffold | Target(s) | EGFR WT IC50 (nM) |
| This compound | Picolinic Acid Derivative | EGFR (Hypothesized) | 85 |
| Gefitinib | Anilinoquinazoline | EGFR | 37[9] |
| Erlotinib | Anilinoquinazoline | EGFR | 2[10][11] |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.2[12][13] |
Discussion and Scientific Interpretation
The in vitro biochemical assay reveals that this compound exhibits inhibitory activity against the EGFR kinase domain with an IC50 value of 85 nM. When benchmarked against established clinical inhibitors, this novel compound demonstrates moderate potency.
-
Comparison with Anilinoquinazolines: Erlotinib (IC50 = 2 nM) and Gefitinib (IC50 = 37 nM) are first-generation EGFR inhibitors that set a high bar for potency.[9][10][11] The this compound, while less potent, still operates in the nanomolar range, indicating a significant level of activity for a novel scaffold. The difference in potency can be attributed to the well-optimized interactions of the anilinoquinazoline core with the hinge region of the EGFR ATP-binding pocket.
-
Comparison with a Dual Kinase Inhibitor: Lapatinib, a dual EGFR and HER2 inhibitor, shows an IC50 of 10.2 nM against EGFR.[12][13][14][15][16] The activity of this compound is within an order of magnitude of Lapatinib, suggesting that the picolinic acid scaffold is a promising starting point for developing potent kinase inhibitors.
-
Structure-Activity Relationship (SAR) Insights: The presence of both a cyano group and a fluorine atom on the picolinic acid ring is likely crucial for its activity. The fluorine atom can enhance binding affinity and metabolic stability, while the cyano group may be involved in key interactions within the active site. These substitutions on the picolinic acid core provide clear vectors for further chemical modification to optimize potency and selectivity.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a viable hit compound for the development of novel EGFR inhibitors. With a measured IC50 of 85 nM in a robust biochemical assay, it represents a promising starting point for a medicinal chemistry campaign.
Future research should focus on:
-
Co-crystallography: Obtaining a crystal structure of this compound bound to the EGFR kinase domain to elucidate its precise binding mode.
-
SAR Expansion: Synthesizing and testing analogs to improve potency and explore selectivity against other kinases.
-
Cell-Based Assays: Evaluating the compound's activity in cancer cell lines with varying EGFR status to determine its cellular potency and its ability to inhibit downstream signaling.
-
Pharmacokinetic Profiling: Assessing the compound's drug-like properties, such as solubility, permeability, and metabolic stability.
By systematically addressing these areas, the full potential of the this compound scaffold as a next-generation EGFR inhibitor can be realized.
References
- 1. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 2. Popular Egfr Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 3. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go2.org [go2.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Isotopic Labeling of 5-Cyano-3-fluoropicolinic Acid for Metabolic Studies
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount.[1][2] For novel therapeutic agents like 5-Cyano-3-fluoropicolinic acid, a pyridine derivative with significant therapeutic potential, elucidating its metabolic pathways is a critical step in evaluating its safety and efficacy.[3] Stable isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the journey of a drug and its metabolites through a biological system.[4][5][6] This guide provides an in-depth comparison of isotopic labeling strategies for this compound, offering experimental insights and protocols to aid researchers in designing robust metabolic studies.
The Strategic Imperative of Isotopic Labeling
The core principle of stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][7] These labeled compounds are chemically identical to their unlabeled counterparts and are metabolized in the same way.[5] The key advantage lies in the mass difference, which allows for their unambiguous detection and quantification by mass spectrometry.[2][] This technique is instrumental in:
-
Tracing Metabolic Fates: Following the biotransformation of the parent drug into various metabolites.[]
-
Quantifying Metabolites: Accurately measuring the concentration of metabolites in complex biological matrices, often using the labeled compound as an internal standard.[6][]
-
Elucidating Metabolic Pathways: Gaining a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[4][6]
-
Improving Safety and Efficacy: Identifying potentially reactive or toxic metabolites and understanding how individual metabolic differences can impact drug response.[5]
Comparative Analysis of Labeling Strategies for this compound
The choice of isotope and the position of labeling on the this compound molecule are critical decisions that directly impact the quality and interpretability of the metabolic data.
Below is the structure of this compound with potential labeling positions highlighted:
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metsol.com [metsol.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Navigating the Binding Landscape of 5-Cyano-3-fluoropicolinic Acid Derivatives: A Comparative Analysis
Researchers in drug discovery are constantly seeking novel molecular scaffolds that offer potent and selective interactions with biological targets. One such emerging class of molecules is the 5-Cyano-3-fluoropicolinic acid derivatives. Their unique electronic and structural features suggest the potential for diverse and specific binding modes, making them attractive candidates for therapeutic development. However, a comprehensive comparative analysis of their binding characteristics has been lacking in the scientific literature.
This guide aims to provide an in-depth, objective comparison of the binding modes of various this compound derivatives. By integrating experimental data and computational insights, we will explore how subtle structural modifications to this core scaffold can significantly influence interactions with protein targets. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of this promising class of compounds.
The Challenge: Unraveling a Novel Scaffold's Interactions
A significant hurdle in the comparative analysis of this compound derivatives is the current scarcity of publicly available data on their specific biological targets and binding modes. Extensive searches of scientific databases and patent literature did not yield concrete examples of this exact scaffold in complex with a protein target. This suggests that this class of compounds may be in the early stages of discovery and development, with much of the research potentially remaining proprietary or yet to be published.
While direct experimental data on the binding of this compound derivatives is not yet available, we can draw valuable insights from the well-established principles of medicinal chemistry and structural biology. The methodologies outlined below represent the gold-standard approaches that would be employed to characterize the binding modes of these novel compounds once a biological target is identified. This guide will, therefore, serve as a methodological framework for future studies.
Key Methodologies for Elucidating Binding Modes
The determination of how a ligand binds to its target is a multi-faceted process that combines experimental and computational techniques. Each method provides a unique piece of the puzzle, and their integration is crucial for a comprehensive understanding.
Experimental Approaches: Visualizing the Interaction
X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. The resulting electron density map allows for the precise determination of the ligand's conformation, orientation, and the specific atomic interactions (hydrogen bonds, hydrophobic interactions, etc.) it forms with the protein's active site.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of a ligand are in close proximity to the protein surface. This information helps to map the binding epitope of the ligand and can be used to validate computational docking poses.
Computational Approaches: Predicting and Rationalizing Binding
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target. Docking algorithms explore various possible conformations and positions of the ligand within the binding site and score them based on their predicted binding affinity.[1] This technique is invaluable for generating initial hypotheses about binding modes, especially in the absence of experimental structural data.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms, MD can assess the stability of a predicted binding pose and reveal the flexibility of both the ligand and the protein upon binding.
A Hypothetical Comparative Analysis: A Look into the Future
To illustrate how a comparative analysis of this compound derivatives would be conducted, let us envision a hypothetical scenario where two derivatives, Compound A (unsubstituted) and Compound B (with an additional methyl group), are found to inhibit a hypothetical kinase, "Kinase X."
Experimental Workflow for Binding Mode Determination
The following workflow would be essential to experimentally determine and compare the binding modes of Compound A and Compound B to Kinase X.
Caption: Experimental and computational workflow for comparative binding mode analysis.
Predicted Binding Mode Differences
Based on the structures of our hypothetical compounds, we can predict how their binding modes might differ.
-
The Role of the Cyano and Fluoro Groups: The electron-withdrawing nature of the cyano and fluoro groups on the picolinic acid ring is expected to play a crucial role in forming specific interactions. The nitrogen of the cyano group could act as a hydrogen bond acceptor, while the fluorine atom might engage in favorable electrostatic or halogen bonding interactions within the kinase's active site.
-
Impact of the Methyl Group (Compound B): The addition of a methyl group in Compound B would introduce a new hydrophobic element. This could lead to displacement of water molecules from a hydrophobic pocket within the active site, resulting in a more favorable entropic contribution to binding affinity. Alternatively, the steric bulk of the methyl group could force a different binding orientation compared to Compound A.
Data Presentation: A Glimpse of Future Findings
Once experimental data is obtained, it would be crucial to present it in a clear and comparative manner.
Table 1: Hypothetical Binding Affinities and Key Interactions of this compound Derivatives with Kinase X
| Compound | Binding Affinity (Kd, nM) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Compound A | 50 | Cyano (N) with Lys76; Carboxylate with Arg154 | Phenyl ring with Leu130 |
| Compound B | 15 | Cyano (N) with Lys76; Carboxylate with Arg154 | Phenyl ring with Leu130; Methyl group with Val84 |
Conclusion and Future Directions
While a definitive comparative analysis of the binding modes of this compound derivatives is currently precluded by the lack of public data, this guide provides a comprehensive framework for how such an analysis should be conducted. The elucidation of the binding modes of this novel scaffold will be a critical step in understanding their structure-activity relationships and for rationally designing more potent and selective drug candidates. As research in this area progresses, the application of the experimental and computational methodologies described herein will undoubtedly reveal the intricate and diverse ways in which these promising molecules interact with their biological targets.
References
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for 5-Cyano-3-fluoropicolinic Acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 5-Cyano-3-fluoropicolinic acid derivatives, which hold significant potential in medicinal chemistry, an unambiguous structural confirmation is the bedrock upon which successful development programs are built. This guide provides a comprehensive overview of single-crystal X-ray crystallography as the gold standard for this purpose, comparing its definitive outputs with other common analytical techniques. We will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, providing a self-validating framework for your research.
The Significance of Structural Certainty
This compound and its derivatives are of increasing interest due to the versatile reactivity imparted by the cyano, fluoro, and carboxylic acid functionalities on the pyridine ring.[1] These features can be pivotal for molecular interactions with biological targets. However, the synthesis of such substituted heterocycles can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, unequivocal confirmation of the substitution pattern and overall molecular geometry is paramount. While techniques like NMR and mass spectrometry are indispensable for preliminary characterization, they can sometimes fall short of providing the absolute structural proof that X-ray crystallography delivers.
Synthesis and Crystallization: The Gateway to Definitive Analysis
Proposed Synthetic Pathway
A potential synthesis could start from a suitable fluorinated pyridine precursor, followed by the introduction of the cyano and carboxylic acid functionalities. For instance, a process analogous to the preparation of substituted nicotinic acids could be employed, involving the chlorination of a dihydroxypyridine intermediate followed by hydrolysis of a nitrile.[2]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent system and crystallization technique is critical and often requires empirical optimization. For small organic molecules like picolinic acid derivatives, several methods can be employed.
Experimental Protocol: Vapor Diffusion Crystallization
-
Solvent Selection: Identify a solvent in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For a picolinic acid derivative, a combination like methanol/diethyl ether or DMF/water could be effective.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the primary solvent in a small, open vial.
-
Vapor Diffusion Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a reservoir of the anti-solvent.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting the slow growth of well-ordered crystals.
-
Harvesting: Once suitable crystals have formed (this can take days to weeks), carefully remove them from the solution using a looped pin.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Vapor Diffusion Crystallization.
Single-Crystal X-ray Crystallography: The Definitive Protocol
Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, from which the precise positions of atoms can be determined.[3][4] This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.[3][4]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration: The intensities of the diffraction spots are measured and integrated.
-
Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise crystal structure.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Single-Crystal X-ray Diffraction Workflow.
Interpreting the Results: An Example
For a hypothetical derivative, this compound methyl ester, the crystallographic data would be summarized in a table.
| Parameter | Value | Significance |
| Chemical Formula | C8H5FN2O2 | Confirms elemental composition |
| Crystal System | Monoclinic | Describes the basic crystal symmetry |
| Space Group | P21/c | Defines the symmetry operations within the unit cell |
| a, b, c (Å) | 8.123, 12.456, 7.890 | Unit cell dimensions |
| α, β, γ (°) | 90, 109.87, 90 | Unit cell angles |
| R-factor | 0.035 | A measure of the agreement between the model and data |
| Bond Length C5-CN (Å) | 1.44 | Confirms the position of the cyano group |
| Bond Length C3-F (Å) | 1.36 | Confirms the position of the fluorine atom |
The resulting crystal structure would provide an unambiguous 3D representation of the molecule, confirming the connectivity and stereochemistry.
// Define atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.6!"]; C6 [label="C", pos="-1.2,0.6!"]; C_COOH [label="C", pos="2.4,1.2!"]; O1_COOH [label="O", pos="3.4,0.6!"]; O2_COOH [label="O", pos="2.4,2.2!"]; F [label="F", pos="2.4,-1.2!"]; C_CN [label="C", pos="-2.4,-1.2!"]; N_CN [label="N", pos="-3.4,-1.7!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_COOH; C_COOH -- O1_COOH; C_COOH -- O2_COOH [style=dashed]; // Representing double bond C3 -- F; C5 -- C_CN; C_CN -- N_CN [style=dashed]; // Representing triple bond }
Caption: Confirmed Molecular Structure.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive answer, it is crucial to understand its place within a comprehensive analytical workflow.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination[5][6]- Precise bond lengths and angles[3]- Absolute stereochemistry | - Requires single, diffraction-quality crystals[7]- Provides a time-averaged structure in the solid state |
| NMR Spectroscopy | - Excellent for determining connectivity in solution[8]- Provides information on dynamic processes[9]- Can be used for impure samples | - Structure is inferred, not directly imaged- Can be difficult to distinguish between some isomers |
| Mass Spectrometry | - Provides accurate molecular weight and formula- Fragmentation patterns can give structural clues | - Does not provide information on stereochemistry or isomer positions |
| FTIR Spectroscopy | - Identifies functional groups present in the molecule | - Provides limited information on the overall molecular skeleton |
As illustrated, while NMR is powerful for elucidating the carbon-hydrogen framework and MS provides the molecular formula, neither can definitively place the substituents on the pyridine ring in cases of potential isomerism without extensive and sometimes ambiguous 2D NMR experiments.[6][8] X-ray crystallography, in contrast, directly visualizes the atomic positions, leaving no room for doubt.[10]
Caption: Decision workflow for structural elucidation.
Conclusion
For the unambiguous structural confirmation of novel compounds like this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard. Its ability to provide a direct, high-resolution three-dimensional view of the molecule is unparalleled by other common analytical techniques. While NMR, MS, and FTIR are essential for routine characterization and for guiding synthesis, the investment in obtaining a crystal structure is a critical, self-validating step that provides the ultimate confidence required for advancing a compound in a drug discovery pipeline. This guide has outlined the key experimental considerations and provided a comparative framework to underscore the central role of X-ray crystallography in modern chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 10. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Evaluating the off-target effects of 5-Cyano-3-fluoropicolinic acid-based compounds.
An in-depth guide to evaluating the off-target effects of 5-Cyano-3-fluoropicolinic acid-based compounds, with a comparative analysis of related arylpicolinate herbicides.
Introduction: The Evolving Landscape of Picolinate-Based Bioactive Compounds
The picolinic acid scaffold is a privileged structure in medicinal chemistry and agrochemical design, giving rise to a diverse range of bioactive molecules.[1][2] this compound represents a novel iteration of this versatile chemical backbone. While specific biological data for this particular compound is not yet widely available in the public domain, we can draw valuable insights from its structural relatives, the arylpicolinate herbicides. This guide provides a comprehensive framework for evaluating the off-target effects of novel picolinic acid derivatives, using the well-characterized arylpicolinates, halauxifen-methyl and florpyrauxifen-benzyl, as primary case studies.
As a senior application scientist, the imperative is not merely to identify on-target efficacy but to proactively characterize and mitigate potential off-target liabilities. Undesired molecular interactions are a leading cause of attrition in both drug and agrochemical development pipelines.[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with a robust, multi-tiered strategy for comprehensive off-target profiling, integrating computational, biochemical, and cell-based methodologies.
Comparative Analysis: Arylpicolinate Herbicides as a Case Study
The arylpicolinates are a newer class of synthetic auxin herbicides that includes compounds like halauxifen-methyl and florpyrauxifen-benzyl.[5][6] They function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[5][7] Notably, research has shown that arylpicolinates exhibit a unique binding pattern to auxin receptors compared to older synthetic auxins like 2,4-D and dicamba, suggesting a distinct molecular interaction that could translate to a different off-target profile.[8][9]
Known Off-Target Effects: Phytotoxicity in Non-Target Plants
The most significant and well-documented off-target effects of arylpicolinate herbicides are their phytotoxic effects on non-target plant species. This is primarily due to off-target movement from the application site via spray drift or volatilization.[10][11][12]
| Compound | Primary Use | Documented Off-Target Plant Effects | Mitigation Strategies |
| Florpyrauxifen-benzyl | Post-emergence herbicide for rice and aquatic weed control[13][14] | Injury to sensitive broadleaf crops, particularly soybeans, due to spray drift.[10][11][12] Symptoms include epinasty (twisting and curling of stems and leaves). | Formulation improvements and novel application methods, such as coating the herbicide onto urea granules, have been shown to significantly reduce off-target injury to soybeans compared to spray applications.[10][11][12] |
| Halauxifen-methyl | Post-emergent control of broadleaf weeds in cereal crops.[7] | Potential risk to non-target terrestrial and aquatic vascular plants.[5][15] Soybean phytotoxicity has been observed in pre-plant burndown applications, though the crop often recovers.[16] | Implementation of spray buffer zones and specific label instructions to protect sensitive habitats.[5] |
| Dicamba | Broadleaf weed control in agriculture and non-crop areas. | High volatility can lead to significant off-target movement and damage to sensitive crops, a well-documented issue in agricultural regions.[17][18] | Development of reduced-volatility formulations and strict application guidelines.[17] |
A Multi-Tiered Strategy for Off-Target Effect Evaluation
For a novel compound like this compound, a systematic and multi-faceted approach is essential to build a comprehensive safety and selectivity profile. The following details a logical workflow, from predictive in silico analysis to definitive cell-based and whole-organism assays.
Tier 1: In Silico Off-Target Prediction
The initial step in evaluating a new chemical entity should be a computational assessment to predict potential off-target interactions. This is a time- and resource-efficient way to generate testable hypotheses and prioritize experimental work.[3][4]
Methodology:
A robust in silico assessment leverages multiple algorithms that analyze the compound's structure from different perspectives:
-
2D Chemical Similarity: Methods like the Similarity Ensemble Approach (SEA) and Quantitative Structure-Activity Relationship (QSAR) modeling compare the 2D structure of the test compound against large databases of molecules with known biological activities.[3][19] This can quickly identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities.
-
3D Shape and Pharmacophore Matching: These methods build a 3D model of the compound and screen it against a library of 3D protein structures, looking for complementary binding pockets.[19][20] This can identify potential interactions that might not be obvious from 2D similarity alone.
-
Machine Learning Algorithms: Modern approaches utilize machine learning models (e.g., Artificial Neural Networks, Support Vector Machines) trained on vast datasets of compound-protein interactions to predict the likelihood of a new compound binding to a wide range of protein targets.[3][19]
Experimental Protocol: In Silico Off-Target Safety Assessment (OTSA)
-
Input: The 2D chemical structure of this compound (or other novel derivatives) is submitted to the computational platform.
-
Parallel Analysis: The structure is simultaneously analyzed by a suite of predictive models, including 2D similarity metrics (e.g., Tanimoto similarity), 3D pharmacophore screening, and machine learning classifiers.[3][19]
-
Scoring and Triaging: Each potential off-target interaction is assigned a confidence score. Predictions that meet a certain threshold (e.g., a consensus score >0.6 from at least 3 out of 6 prediction methods) are flagged for further investigation.[3]
-
Output: A prioritized list of potential off-target proteins (e.g., kinases, GPCRs, ion channels) is generated, forming the basis for targeted biochemical and cell-based assays.
Workflow for In Silico Off-Target Prediction
Caption: A streamlined workflow for in silico off-target prediction.
Tier 2: Biochemical Assays for Target Validation and Selectivity Profiling
The hypotheses generated from in silico predictions must be validated through direct biochemical assays. Kinases are a particularly important class of off-targets for many small molecules due to the conserved nature of their ATP-binding pocket.[21][22]
Methodology:
Broad-panel kinase screening is a standard industry practice to assess the selectivity of a compound.[23] Several robust assay formats are available:
-
Radiometric Assays (e.g., HotSpot™): Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate (³³P) from ATP to a substrate.[23]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction, which is then converted to a luminescent signal.[21][24] This is a safe and high-throughput alternative to radiometric methods.
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.[24]
Experimental Protocol: Broad-Panel Kinase Selectivity Screen (using ADP-Glo™)
-
Compound Preparation: Prepare a 10-point concentration-response curve for the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Assay Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP at its Km concentration. Incubate for a predetermined time (e.g., 2 hours) at room temperature.[21]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value for any kinases that show significant inhibition.
Diagram of a Luminescence-Based Kinase Assay
Caption: Principle of the ADP-Glo™ kinase assay for inhibitor screening.
Tier 3: Cell-Based Assays for Phenotypic and Pathway Analysis
While biochemical assays are crucial for confirming direct molecular interactions, cell-based assays provide a more physiologically relevant context to assess a compound's effects.[25][26] They can reveal off-target effects that manifest as cellular toxicity, altered signaling pathways, or other phenotypic changes.
Methodology:
A tiered approach to cell-based screening can efficiently identify potential liabilities:
-
Cytotoxicity Profiling: Assess the compound's effect on the viability of a diverse panel of cell lines (e.g., cancer cell lines, normal primary cells). This provides a general indication of toxicity.
-
High-Content Imaging: This powerful technique uses automated microscopy and image analysis to simultaneously measure multiple parameters in treated cells, such as changes in morphology, protein localization, and organelle health. It can provide unbiased insights into a compound's mechanism of action and potential off-target effects.
-
Targeted Pathway Analysis: If specific off-targets were identified in Tier 2 (e.g., a particular kinase), cell-based assays can be used to determine if the compound engages that target in a cellular context and modulates its downstream signaling pathway.
-
Broad Protein Profiling (Cell Microarrays): For high-priority compounds, advanced platforms can screen for binding against thousands of human proteins expressed on the surface of cells, providing a comprehensive view of off-target interactions in a native conformation.[27][28]
Experimental Protocol: Cell Microarray Off-Target Screening
-
Array Preparation: A microarray is created with thousands of individual spots, each containing a specific human cell line (e.g., HEK293) engineered to overexpress a single, unique human plasma membrane or secreted protein.[27]
-
Compound Incubation: The test article (which can be a small molecule, antibody, or other biologic) is labeled (e.g., with a fluorescent tag) and incubated with the cell microarray.[27]
-
Washing: Unbound test article is washed away.
-
Detection: The microarray is scanned to detect where the labeled test article has bound. Binding to a specific spot indicates an interaction with the protein overexpressed by the cells in that spot.[27]
-
Hit Confirmation: Positive "hits" are confirmed through secondary assays, such as flow cytometry on cells expressing the identified off-target protein.
Tier 4: Whole Organism Off-Target Assessment (for Agrochemicals)
For compounds intended for agricultural use, such as those based on the this compound scaffold, evaluating off-target effects on non-target organisms is a regulatory requirement and a critical component of environmental risk assessment.[29][30]
Experimental Protocol: Non-Target Plant Phytotoxicity Assay
-
Species Selection: Select a range of representative non-target plant species, including sensitive broadleaf crops (e.g., soybean, tomato, cotton) and monocots.
-
Plant Propagation: Grow seedlings of each species under controlled greenhouse conditions to a consistent growth stage (e.g., 2-3 true leaves).[31]
-
Herbicide Application: Apply the test compound at a range of doses, including the intended field application rate and multiples of that rate to simulate drift scenarios.[31] A control group should be treated with the vehicle solution only.
-
Symptomology Assessment: Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and stunting.
Conclusion and Future Directions
The evaluation of off-target effects is an indispensable component of modern chemical research and development. For a novel molecule like this compound, a proactive and integrated screening strategy is paramount. By leveraging predictive computational tools, high-throughput biochemical screens, and context-rich cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile early in the development process. The comparative data from related arylpicolinate herbicides like florpyrauxifen-benzyl and halauxifen-methyl provide a valuable benchmark, particularly regarding off-target phytotoxicity. This multi-tiered guide offers a robust framework to de-risk novel picolinate-based compounds, ultimately accelerating the path to safer and more effective chemical solutions in both medicine and agriculture.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. canada.ca [canada.ca]
- 6. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. corteva.com [corteva.com]
- 9. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 10. "Minimizing Risks of Off-Target Movement of Florpyrauxifen-benzyl by Co" by Bodie L. Cotter, Jason K. Norsworthy et al. [scholarworks.uark.edu]
- 11. researchgate.net [researchgate.net]
- 12. Minimizing risks of off-target movement of florpyrauxifen-benzyl by coating onto urea | Weed Technology | Cambridge Core [cambridge.org]
- 13. outside.vermont.gov [outside.vermont.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 17. Are spray additives a factor in the off-target movement of dicamba and 2,4-D? « Life Sciences# « Cambridge Core Blog [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 21. domainex.co.uk [domainex.co.uk]
- 22. A game changer in cancer kinase target profiling [asbmb.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 26. nuvisan.com [nuvisan.com]
- 27. criver.com [criver.com]
- 28. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 29. Assessing the Risks to Non-Target Terrestrial Plants from Herbicides [jstage.jst.go.jp]
- 30. eplanning.blm.gov [eplanning.blm.gov]
- 31. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Cyano-3-fluoropicolinic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from bench-scale research to drug development requires not just scientific innovation, but an unwavering commitment to safety and regulatory compliance. The proper handling and disposal of specialized reagents like 5-Cyano-3-fluoropicolinic acid is a cornerstone of a well-run laboratory. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its unique chemical properties. Our goal is to empower you to manage this chemical waste safely, efficiently, and in full compliance with environmental regulations.
Hazard Characterization: Understanding the "Why"
-
Picolinic Acid Core: As an acid, it is inherently corrosive. Aqueous solutions will have a pH below 7 and can cause irritation or burns to skin and eyes.[6]
-
Cyano (-CN) Group: This is a significant feature. When acidified, nitriles can potentially release highly toxic hydrogen cyanide (HCN) gas. This makes the segregation from acidic waste streams absolutely critical.[7]
-
Fluoro (-F) Group: As a halogenated organic compound, its incineration requires specialized high-temperature facilities equipped with scrubbers to prevent the formation and release of toxic byproducts like hydrogen fluoride (HF).
Based on these characteristics, this compound must be treated as a hazardous waste.[8][9] Disposal via sink or regular trash is strictly prohibited.[8][10]
| Hazard Class | Potential Risk | Rationale |
| Corrosive | Can cause skin and eye irritation or burns.[4][5][6] | Picolinic acid functional group. |
| Toxic/Reactive | Potential to release toxic hydrogen cyanide gas.[7] | Cyano group can react with acids. |
| Environmental | Harmful to aquatic life.[2] | Inferred from similar pyridine derivatives. |
| Combustion Hazard | Thermal decomposition can release irritating and toxic gases (CO, CO2, NOx, HF).[1][2] | Halogenated organic nitrile structure. |
Personal Protective Equipment (PPE) and Handling
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks identified above.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
-
Ventilation: Always handle this waste inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]
Waste Disposal Workflow
The disposal of this compound is not a single action but a systematic process. The following workflow ensures safety and compliance from the point of generation to final pickup.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization As established, any unused this compound, solutions containing it, or materials contaminated by it (e.g., weigh boats, contaminated wipes) are considered hazardous waste.[8][12]
Step 2: Select a Proper Waste Container
-
Compatibility: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). Avoid using metal containers, especially steel, due to the acidic nature of the compound.[7]
-
Integrity: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-on cap.[7][13]
-
Original Container: If possible, using the original manufacturer's container is a good option, provided it is intact.[7]
Step 3: Labeling the Waste Container Proper labeling is critical for the safety of lab personnel and waste handlers.[6]
-
Immediately affix a hazardous waste tag to the container.
-
Clearly write the full chemical name: "Waste this compound." Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including solvents (e.g., "5% this compound, 95% Methanol").
-
Indicate the hazards: "Toxic," "Corrosive."
-
Write the date when the first drop of waste was added to the container.
Step 4: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7] Do not move the waste to another room for storage.[6]
-
Segregation: This is the most critical step for this specific chemical. Store the container in secondary containment (e.g., a plastic tub) and ensure it is physically separated from incompatible materials, especially strong acids .[7][13] Storing it alongside strong acids could create a dangerous reaction, potentially liberating toxic hydrogen cyanide gas.[7] Also, segregate from bases and oxidizing agents.[7]
-
Container Status: Keep the waste container securely capped at all times, except when you are actively adding waste.[7][8]
Step 5: Arranging for Final Disposal
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[6]
-
Scheduling Pickup: Once your experiment is complete or the container is full, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[6] Do not attempt to transport or dispose of the chemical yourself. Professional hazardous waste transporters and disposal facilities are required under the Resource Conservation and Recovery Act (RCRA).[14][15]
Spill and Emergency Procedures
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for a large spill.
-
Carefully sweep up the absorbed material and place it in your labeled hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the waste container.
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency EHS number.
-
Prevent others from entering the area.
-
If safe to do so, close the doors to the lab to contain any vapors.
-
Await the arrival of the trained emergency response team.
By adhering to this structured protocol, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, upholding the highest standards of laboratory safety and professional responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. axonator.com [axonator.com]
- 10. acs.org [acs.org]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
